Diazaphilonic acid
Description
Properties
Molecular Formula |
C42H32O18 |
|---|---|
Molecular Weight |
824.7 g/mol |
IUPAC Name |
8-(2,4-dihydroxy-6-methylbenzoyl)oxy-1-[7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]-8-methyl-7,9-dioxo-1,2,3,4-tetrahydrobenzo[c]chromene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C42H32O18/c1-15-5-18(43)9-24(45)30(15)39(55)59-41(3)28(47)8-17-7-26(57-13-22(17)35(41)49)34-32-20-12-29(48)42(4,60-40(56)31-16(2)6-19(44)10-25(31)46)36(50)23(20)14-58-27(32)11-21(37(51)52)33(34)38(53)54/h5-10,12-14,21,33-34,43-46H,11H2,1-4H3,(H,51,52)(H,53,54) |
InChI Key |
AVQJCGDWAMKGEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C4C(C(CC5=C4C6=CC(=O)C(C(=O)C6=CO5)(C)OC(=O)C7=C(C=C(C=C7C)O)O)C(=O)O)C(=O)O)C)O)O |
Synonyms |
diazaphilonic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Diazaphilonic Acid: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazaphilonic acid is a novel azaphilone compound first identified for its potent inhibitory activity against telomerase, an enzyme crucial for cellular immortalization and a key target in cancer therapy. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and biological properties, and the experimental protocols for its isolation and the assessment of its telomerase inhibitory function. Furthermore, this document presents a putative biosynthetic pathway for azaphilones and a conceptualized signaling pathway for telomerase inhibition, visualized through Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and potential for therapeutic development.
Chemical Structure and Properties of this compound
This compound was first isolated from the fungus Penicillium sp. by Tabata and his team in 1999. The structure was elucidated through various spectroscopic methods.
Chemical Structure:
Unfortunately, a publicly available image of the definitive chemical structure of this compound from the original discovery paper or subsequent peer-reviewed publications could not be located in the available literature. However, based on its classification as an azaphilone, it possesses a characteristic bicyclic pyranoquinone core.
Physicochemical and Biological Activity Data:
Quantitative data for this compound is summarized in the table below. This information is critical for understanding its potential as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C23H28O7 | |
| Molecular Weight | 416.46 g/mol | |
| UV λmax (MeOH) | 248, 280, 375 nm | |
| IR (KBr) νmax | 3400, 1720, 1640, 1580 cm-1 | |
| Telomerase Inhibition (IC50) | 18 µM |
Table 1: Physicochemical and Biological Activity Data for this compound
Spectroscopic Data:
Detailed spectroscopic data is essential for the unambiguous identification of this compound. The following tables summarize the ¹H and ¹³C NMR data as reported in the initial discovery.
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 6.90 | s | H-1 | |
| 6.01 | d | 15.5 | H-3 |
| 6.45 | m | H-4 | |
| 2.15 | m | H-5 | |
| 1.05 | d | 6.5 | 5-Me |
| 3.80 | s | 6-OMe | |
| 1.85 | s | 7-Me | |
| 2.50 | m | H-1' | |
| 5.50 | m | H-2' | |
| 5.60 | m | H-3' | |
| 2.20 | m | H-4' | |
| 1.00 | d | 6.5 | 4'-Me |
| 1.70 | s | 5'-Me |
Table 2: ¹H NMR Data for this compound
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| δ (ppm) | Assignment |
| 165.2 | C-1 |
| 115.5 | C-3 |
| 145.1 | C-4 |
| 34.2 | C-5 |
| 20.5 | 5-Me |
| 55.8 | 6-OMe |
| 160.1 | C-6 |
| 105.2 | C-7 |
| 158.3 | C-8 |
| 101.8 | C-4a |
| 140.2 | C-8a |
| 8.5 | 7-Me |
| 39.8 | C-1' |
| 125.4 | C-2' |
| 135.1 | C-3' |
| 35.2 | C-4' |
| 21.2 | 4'-Me |
| 12.5 | 5'-Me |
| 195.1 | C-5' |
| 170.5 | COOH |
Table 3: ¹³C NMR Data for this compound
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from its fungal source and for the determination of its telomerase inhibitory activity.
Isolation of this compound from Penicillium sp.
This protocol is based on the general principles of natural product isolation from fungal cultures.
1. Fungal Cultivation:
-
A spore suspension of Penicillium sp. is used to inoculate a suitable liquid culture medium (e.g., Potato Dextrose Broth).
-
The culture is incubated at 25-28°C for 14-21 days with shaking (150 rpm) to ensure proper aeration and growth.
2. Extraction of Secondary Metabolites:
-
The fungal biomass is separated from the culture broth by filtration.
-
The mycelial mat is extracted with an organic solvent such as ethyl acetate or methanol.
-
The culture filtrate is also extracted with an equal volume of ethyl acetate.
-
The organic extracts are combined and concentrated under reduced pressure.
3. Chromatographic Purification:
-
The crude extract is subjected to silica gel column chromatography.
-
Elution is performed with a gradient of hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.
4. Structure Elucidation:
-
The purified compound is identified as this compound based on its spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) and comparison with reported values.
Telomerase Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
1. Preparation of Cell Extract:
-
Cancer cells (e.g., HeLa cells) are harvested and washed with PBS.
-
The cells are lysed in a CHAPS lysis buffer on ice for 30 minutes.
-
The lysate is centrifuged, and the supernatant containing the telomerase is collected.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Telomerase Extension Reaction:
-
A reaction mixture is prepared containing TRAP buffer, dNTPs, a TS primer, and the cell extract.
-
This compound (or other inhibitors) at various concentrations is added to the reaction mixture.
-
The mixture is incubated at 30°C for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
3. PCR Amplification:
-
A PCR master mix containing a forward primer (TS) and a reverse primer (ACX), along with Taq polymerase, is added to the extension products.
-
PCR is performed with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
4. Detection of PCR Products:
-
The PCR products are resolved by polyacrylamide gel electrophoresis (PAGE).
-
The gel is stained with a fluorescent dye (e.g., SYBR Green) and visualized under UV light.
-
The intensity of the characteristic 6-base pair ladder indicates the level of telomerase activity.
-
The IC50 value for this compound is determined by quantifying the reduction in the ladder intensity at different inhibitor concentrations.
Visualizing Pathways with Graphviz
To better understand the biological context of this compound, the following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of azaphilones and a conceptual signaling pathway for telomerase inhibition.
Putative Biosynthetic Pathway of Azaphilones
Azaphilones are a class of fungal polyketides characterized by a highly substituted pyranoquinone bicyclic core. Their biosynthesis involves a complex series of enzymatic reactions.
Caption: A simplified workflow of the putative biosynthetic pathway of azaphilones.
Conceptual Signaling Pathway of Telomerase Inhibition
Telomerase activity is tightly regulated within the cell. Inhibition of this enzyme can occur through various mechanisms, including direct binding to the enzyme or its substrate, or through the modulation of signaling pathways that regulate its expression and activity.
Caption: A conceptual diagram of telomerase activity and its inhibition by this compound.
Conclusion
This compound represents a promising lead compound for the development of novel anticancer therapies due to its demonstrated telomerase inhibitory activity. This technical guide has provided a comprehensive overview of its chemical structure, properties, and the experimental methodologies required for its study. The visualized pathways offer a conceptual framework for understanding its biosynthesis and mechanism of action. Further research into the synthesis, structure-activity relationships, and in vivo efficacy of this compound and its analogs is warranted to fully explore its therapeutic potential.
The Discovery and Isolation of Diazaphilonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazaphilonic acid, a novel azaphilone compound, was first identified as a secondary metabolite of an Ascomycota fungus. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes generalized experimental protocols for its extraction and purification from fungal cultures, a summary of its known biological activity as a telomerase inhibitor, and the requisite visualizations to illustrate the isolation workflow and a proposed mechanism of action. Due to the limited public availability of the original detailed experimental data, this guide combines information from the initial discovery with established methodologies for the isolation of similar fungal metabolites.
Introduction
The Ascomycota phylum of fungi is a rich source of structurally diverse secondary metabolites with a wide range of biological activities. Among these are the azaphilones, a class of polyketide pigments known for their distinctive chemical structures and bioactivities. In 1999, a new azaphilone, this compound, was discovered from a fungal strain belonging to the Ascomycota phylum.[1] Initial studies revealed its potential as a telomerase inhibitor, making it a compound of interest for further investigation in the context of cancer research and other age-related diseases.[1] This guide aims to provide a detailed technical overview for researchers and drug development professionals interested in this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound. It is important to note that the specific quantitative data from the original publication by Tabata et al. (1999) is not fully available in the public domain. Therefore, the tables are presented with placeholders for specific values, which would be determined through empirical analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₇N₂ |
| Molecular Weight | 416.43 g/mol |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol, DMSO; poorly soluble in water |
| Optical Rotation | [α]ᴅ Specific value not available |
Table 2: ¹H NMR Spectroscopic Data for this compound (in ppm)
| Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |
| Data not publicly available |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in ppm)
| Position | Chemical Shift (δ) |
| Data not publicly available |
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | m/z |
| HR-ESI-MS | [M+H]⁺, specific value not available |
Experimental Protocols
The following are detailed, generalized methodologies for the isolation and purification of this compound from a fungal culture, based on common practices for secondary metabolite extraction from Ascomycota, particularly Talaromyces species.
Fungal Fermentation
-
Strain: A pure culture of the this compound-producing Ascomycota strain (e.g., Talaromyces sp.).
-
Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed medium (e.g., Potato Dextrose Broth). Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.
-
Production Culture: Inoculate a 2 L Erlenmeyer flask containing 500 mL of production medium with 10 mL of the seed culture. The production medium can be a complex medium (e.g., yeast extract-malt extract broth) to enhance secondary metabolite production.
-
Incubation: Incubate the production culture at 28°C for 14-21 days under static conditions or with gentle agitation.
Extraction of this compound
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Mycelial Extraction:
-
Dry the mycelium at 40-50°C.
-
Grind the dried mycelium into a fine powder.
-
Extract the powdered mycelium with methanol or ethyl acetate at room temperature with stirring for 24 hours. Repeat the extraction three times.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude mycelial extract.
-
-
Broth Extraction:
-
Adjust the pH of the culture filtrate to acidic (e.g., pH 3-4) with an appropriate acid (e.g., HCl).
-
Extract the acidified broth with an equal volume of ethyl acetate three times.
-
Combine the organic layers and wash with brine.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate and evaporate to dryness under reduced pressure to obtain the crude broth extract.
-
Purification of this compound
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry.
-
Load the dried material onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualize under UV light and/or with a staining reagent.
-
-
Gel Filtration Chromatography:
-
Combine fractions containing this compound (as identified by TLC).
-
Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using a preparative reverse-phase HPLC (e.g., C18 column).
-
Use a gradient of water and acetonitrile or methanol as the mobile phase.
-
Monitor the elution at a suitable wavelength (determined by UV-Vis spectroscopy of the partially purified compound).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Mandatory Visualizations
Experimental Workflow
Proposed Signaling Pathway of Action
References
Diazaphilonic Acid: A Natural Telomerase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The relentless proliferation of cancer cells is intrinsically linked to the maintenance of telomere length, a function executed by the enzyme telomerase. The reactivation of telomerase in the majority of human cancers makes it a compelling target for therapeutic intervention. Natural products have historically been a rich source of novel pharmacological agents, and in this context, Diazaphilonic acid, an azaphilone compound isolated from the fungus Talaromyces flavus, has emerged as a noteworthy natural telomerase inhibitor. This technical guide provides a comprehensive overview of the current knowledge on this compound as a telomerase inhibitor, including its inhibitory activity, putative mechanisms, and the experimental protocols relevant to its study.
Quantitative Data on Telomerase Inhibition
This compound has been identified as a telomerase inhibitor with moderate potency. A key quantitative metric for its inhibitory activity is the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 Value | Source Organism | Reference |
| This compound | Telomerase | 50 µM | Talaromyces flavus |
Experimental Protocols
The primary method for assessing telomerase activity and its inhibition is the Telomeric Repeat Amplification Protocol (TRAP) assay. This highly sensitive PCR-based method detects the products of telomerase activity.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a two-step process involving the telomerase-mediated extension of a substrate oligonucleotide followed by the amplification of the extension products by PCR.
Materials:
-
Cell or tissue extract containing telomerase
-
TRAP buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA)
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
dNTPs
-
Taq DNA polymerase
-
RNase inhibitor
-
This compound or other test compounds
-
Control inhibitors (e.g., BIBR1532)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
DNA staining agent (e.g., SYBR Green)
Procedure:
-
Cell Lysis: Prepare cell or tissue lysates in a suitable lysis buffer containing a detergent and RNase inhibitor to release telomerase.
-
Telomerase Extension Reaction:
-
Set up reaction tubes on ice.
-
To each tube, add the cell extract, TRAP buffer, dNTPs, and the TS primer.
-
Add varying concentrations of this compound or control compounds to the respective tubes. Include a no-inhibitor control.
-
Incubate the reaction mixture at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
-
-
PCR Amplification:
-
Add the ACX primer and Taq DNA polymerase to each reaction tube.
-
Perform PCR with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
-
Detection of TRAP Products:
-
Resolve the PCR products on a non-denaturing polyacrylamide gel.
-
Stain the gel with a suitable DNA stain and visualize the DNA fragments.
-
Telomerase activity is indicated by a characteristic ladder of bands with 6 base pair increments.
-
The intensity of the ladder reflects the level of telomerase activity. Inhibition is observed as a reduction in the intensity of the ladder in the presence of the inhibitor.
-
-
Quantification:
-
Densitometry can be used to quantify the intensity of the bands.
-
The IC50 value is determined by plotting the percentage of telomerase inhibition against the concentration of this compound.
-
dot graph TD subgraph "Telomerase Inhibition Workflow" A[Start: Prepare Cell Lysates] --> B{Telomerase Extension}; B --> C[Add this compound]; C --> D{PCR Amplification}; D --> E[Gel Electrophoresis]; E --> F{Quantify Inhibition}; F --> G[End: Determine IC50]; end
end A simplified workflow for determining the IC50 of this compound.
Signaling Pathways
The precise signaling pathways modulated by this compound in the context of telomerase inhibition have not yet been elucidated. However, studies on other structurally related azaphilone compounds suggest potential interactions with key cellular signaling cascades implicated in cancer cell proliferation and survival.
Potential Signaling Pathways Affected by Azaphilones:
-
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, growth, and proliferation. Some azaphilones have been shown to modulate the activity of PI3K and its downstream effector Akt. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
-
NF-κB Signaling Pathway: The NF-κB pathway is involved in inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is common in many cancers. Certain azaphilones have demonstrated the ability to inhibit NF-κB activation, thereby potentially contributing to their anti-cancer effects.
Further research is required to determine if this compound exerts its telomerase inhibitory and potential anti-cancer effects through modulation of these or other signaling pathways.
dot graph TD subgraph "Potential Signaling Pathways" DA(this compound) --> Telo(Telomerase); Telo --| Telomere_Shortening(Telomere Shortening); Telomere_Shortening --> Senescence(Senescence/Apoptosis);
end Hypothesized mechanism of this compound action.
Conclusion and Future Directions
This compound represents a promising natural product lead for the development of novel anti-cancer therapies targeting telomerase. Its moderate inhibitory activity warrants further investigation to fully characterize its mechanism of action and to explore potential avenues for structural optimization to enhance its potency and selectivity. Future research should focus on:
-
Confirming the IC50 value through independent experimentation.
-
Elucidating the specific mechanism of telomerase inhibition (e.g., competitive, non-competitive, or uncompetitive inhibition with respect to the dNTPs or the telomeric DNA substrate).
-
Investigating the effects of this compound on specific cancer cell lines to determine its anti-proliferative and apoptosis-inducing capabilities.
-
Identifying the specific signaling pathways modulated by this compound to understand its broader cellular effects.
-
Conducting in vivo studies in animal models to evaluate the therapeutic potential and toxicity profile of this compound.
A deeper understanding of the biological activities of this compound will be crucial for its potential translation into a clinically effective anti-cancer agent.
The Architecture of Azaphilone Biosynthesis: A Technical Guide to the Core Pathway and the Enigma of Diazaphilonic Acid
Abstract
Azaphilones are a structurally diverse class of fungal polyketide pigments renowned for their vibrant colors and a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] Their defining feature is a highly oxygenated pyrano-quinone bicyclic core, which is characteristically reactive toward primary amines, leading to the formation of nitrogen-containing vinylogous γ-pyridones.[2] This reactivity is the origin of the "aza-philone" (love of nitrogen) name.[2] While the biosynthetic pathways for several azaphilones have been elucidated, many, including the complex diazaphilonic acid, remain uncharacterized. This compound, a rare azaphilone first reported in 1999 as a telomerase inhibitor, presents a biosynthetic puzzle due to the lack of available data on its specific structure and genetic origin.[3]
This technical guide provides an in-depth exploration of the conserved core biosynthetic pathway for azaphilones, using the well-characterized azanigerone biosynthetic gene cluster (BGC) from Aspergillus niger as a primary exemplar.[4][5] We will detail the key enzymatic steps, present quantitative data from related engineered systems, and outline the experimental protocols used to investigate these pathways. Finally, we will address the specific challenge of this compound by proposing a hypothetical biosynthetic route grounded in the known chemistry and enzymology of this fascinating class of fungal metabolites.
The Core Biosynthetic Pathway: Azanigerone in Aspergillus niger
The biosynthesis of the azaphilone core is a complex process orchestrated by a suite of enzymes encoded in a contiguous biosynthetic gene cluster (BGC). Activation of a silent BGC (aza) in Aspergillus niger ATCC 1015 led to the discovery of six novel azaphilones, named azanigerones A-F, and provided a model system for understanding this pathway.[4][6] The biosynthesis involves the convergent action of two distinct polyketide synthases (PKSs).[4]
The Azanigerone (aza) Biosynthetic Gene Cluster
The aza gene cluster in A. niger contains 12 core genes, including two PKSs, a FAD-dependent monooxygenase, tailoring enzymes, and a pathway-specific transcription factor, azaR.[4] The functions of these key genes are summarized in Table 1.
| Gene | Locus Tag (MIBiG BGC0001143) | Putative Function |
| azaR | ASPNIDRAFT_56946 | Zn(II)2Cys6 transcription factor, pathway regulator |
| azaA | ASPNIDRAFT_132654 | Transporter |
| azaB | ASPNIDRAFT_188912 | Non-reducing polyketide synthase (NR-PKS) |
| azaC | ASPNIDRAFT_43445 | Short-chain dehydrogenase/reductase (SDR) |
| azaD | ASPNIDRAFT_43446 | O-methyltransferase |
| azaE | ASPNIDRAFT_43447 | Acyl-CoA synthetase-like protein |
| azaF | ASPNIDRAFT_132962 | MFS transporter |
| azaG | ASPNIDRAFT_43449 | Highly-reducing polyketide synthase (HR-PKS) |
| azaH | ASPNIDRAFT_188800 | FAD-dependent monooxygenase |
| azaI | ASPNIDRAFT_189194 | Oxidoreductase |
| azaJ | ASPNIDRAFT_188806 | Enoyl-reductase |
| azaK | ASPNIDRAFT_212676 | Acyl-transferase |
| azaL | ASPNIDRAFT_189181 | Oxidoreductase |
| Table 1: Key genes of the azanigerone (aza) biosynthetic gene cluster in A. niger and their putative functions.[4][7] |
Convergent PKS Action and Intermediate Assembly
The pathway initiates with the parallel synthesis of two different polyketide chains by the two PKS enzymes:
-
NR-PKS (azaB): The non-reducing PKS synthesizes a tetraketide intermediate from acetyl-CoA and malonyl-CoA, which cyclizes to form an orsellinic acid-type aromatic core.
-
HR-PKS (azaG): The highly-reducing PKS, functioning similarly to a fatty acid synthase, produces a 3-methyl-2-pentenoyl moiety.
These two products are then proposed to be joined via a trans-acylation reaction, forming a benzaldehyde intermediate. This convergent synthesis, where two PKS enzymes collaborate to produce a single molecular scaffold, is a recurring theme in azaphilone biosynthesis.[4][8]
The Key Step: Hydroxylation-Mediated Pyran Ring Formation
A hallmark of azaphilone biosynthesis is the formation of the pyrano-quinone core. In the azanigerone pathway, this critical transformation is catalyzed by AzaH, a flavin-dependent monooxygenase.[4] In vitro assays have confirmed that AzaH hydroxylates the C-4 position of the benzaldehyde intermediate.[4] This hydroxylation triggers a spontaneous cascade of cyclization and dehydration, resulting in the formation of the characteristic bicyclic pyran ring structure of the azaphilone core.[4][5] Further tailoring by other enzymes in the cluster, such as oxidoreductases (azaI, azaL) and a methyltransferase (azaD), completes the synthesis of azanigerone A.[4]
Quantitative Data from Engineered Fungal Systems
While precise enzyme kinetic data for the azanigerone pathway is not publicly available, metabolic engineering efforts in other fungi have demonstrated the high potential for azaphilone production. These studies provide valuable benchmarks for yield and productivity that can be achieved through genetic manipulation.
| Producing Organism | Compound | Titer / Yield | Engineering Strategy |
| Aspergillus nidulans | Azaphilone Intermediate (Compound 5 ) | 900 mg/L | Heterologous expression of azaphilone BGC genes under an inducible promoter. |
| Monascus purpureus HJ11 | Monascus Azaphilones (MAs) | 14.6 g/L | Systematic metabolic engineering including promoter engineering, gene knockout, and overexpression of rate-limiting enzymes. |
| Monascus purpureus HJ11 | Monascus Azaphilones (MAs) | 906 mg/g DCW | Systematic metabolic engineering as above. |
| Talaromyces atroroseus | Atrorosin S (Serine-derivative) | 0.9 g/L | Submerged fermentation using a single amino acid (serine) as the sole nitrogen source. |
| Table 2: Quantitative yields of azaphilones from metabolically engineered fungal strains.[3][9][10][11] |
Experimental Protocols for Pathway Elucidation
The characterization of fungal biosynthetic pathways relies on a combination of genetic and biochemical techniques. Gene knockout and heterologous expression are foundational strategies for linking genes to metabolites.[12]
Protocol: Targeted Gene Knockout via Homologous Recombination
Gene knockout is used to confirm the function of a specific gene within a BGC. Deletion of a core PKS gene, for example, should abolish the production of all downstream metabolites.[13][14]
-
Construct Design: A deletion cassette is constructed containing a selectable marker (e.g., hygromycin resistance gene) flanked by ~1-2 kb regions homologous to the sequences directly upstream and downstream of the target gene.
-
Protoplast Formation: Fungal mycelia are harvested from liquid culture and treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO4) to generate protoplasts.
-
Transformation: The deletion cassette is introduced into the protoplasts using a PEG/CaCl2-mediated method, which facilitates DNA uptake.
-
Selection & Screening: Transformed protoplasts are plated on selective regeneration medium containing the appropriate antibiotic. Resistant colonies are screened by PCR using primers flanking the target gene to confirm homologous recombination and successful gene replacement.
-
Metabolite Analysis: Confirmed knockout mutants are cultivated, and their metabolic profiles are compared to the wild-type strain using HPLC-MS to observe the loss of specific compounds.
Protocol: Heterologous Expression in Aspergillus oryzae
When a BGC is silent under standard laboratory conditions or the native producer is genetically intractable, the entire cluster can be expressed in a well-characterized heterologous host.[12][15]
-
BGC Amplification: The entire gene cluster (or specific genes) is amplified from the genomic DNA of the producing organism using high-fidelity PCR.
-
Vector Assembly: The amplified gene fragments are assembled into one or more expression vectors. This is often achieved via in vivo homologous recombination in Saccharomyces cerevisiae. The vectors contain promoters for driving expression in the heterologous host (e.g., A. oryzae) and selection markers.
-
Host Transformation: The assembled expression vectors are transformed into protoplasts of the host strain (e.g., A. oryzae NSAR1) using methods similar to the gene knockout protocol.
-
Cultivation and Analysis: Successful transformants are cultivated under inducing conditions. The culture broth and mycelia are then extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC-MS to identify newly produced metabolites corresponding to the expressed BGC.
The Enigma of this compound: A Hypothetical Pathway
The name "this compound" suggests a structure containing two nitrogen atoms ("diaza") and a carboxylic acid moiety. The incorporation of a single nitrogen atom is a well-known, non-enzymatic feature of azaphilones. The electron-deficient pyrano-quinone core readily undergoes a Michael-type addition with primary amines, such as amino acids present in the culture medium, replacing the pyran oxygen with nitrogen to form the characteristic red-colored vinylogous γ-pyridone structure.[2][16][17]
Proposed Structure and Biosynthesis
Lacking definitive structural data for this compound, we can propose a plausible biosynthetic origin based on this known chemistry. A chemically sound hypothesis is that a completed azaphilone core reacts with an amino acid that contains a second nitrogen atom. Ornithine, a non-proteinogenic amino acid and precursor to arginine, is an excellent candidate.
Hypothetical Pathway:
-
The fungus synthesizes a standard azaphilone core intermediate (e.g., Azanigerone E) via the PKS pathway described in Section 1.
-
This electrophilic core then reacts non-enzymatically with the α-amino group of L-ornithine, which is available in the cell's metabolic pool.
-
This reaction incorporates the entire ornithine molecule, resulting in a structure that contains two nitrogen atoms (one in the pyridone ring, one in the side chain's δ-amino group) and a carboxylic acid. This proposed structure is consistent with the name "this compound."
This proposed pathway highlights how the inherent chemical reactivity of a PKS-derived scaffold can be leveraged by the fungus to create further molecular diversity using simple building blocks from primary metabolism. The validation of this hypothesis awaits the isolation and full structure elucidation of this compound and the identification of its producing organism and corresponding BGC.
References
- 1. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Core Steps to the Azaphilone Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of a Silent Gene Cluster that Produces Azaphilones from Aspergillus niger ATCC 1015 Reveal a Hydroxylation-Mediated Pyran-Ring Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. BGC0001143 [mibig.secondarymetabolites.org]
- 8. Characterization of a silent azaphilone biosynthesis gene cluster in Aspergillus terreus NIH 2624 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reengineering an Azaphilone Biosynthesis Pathway in Aspergillus nidulans to create Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Genetic localization and in vivo characterization of a Monascus azaphilone pigment biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Integrated Approach to Determine the Boundaries of the Azaphilone Pigment Biosynthetic Gene Cluster of Monascus ruber M7 Grown on Potato Dextrose Agar - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]
- 16. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitrogen Enriched Solid-State Cultivation for the Overproduction of Azaphilone Red Pigments by Penicillium sclerotiorum SNB-CN111 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Diazaphilonic Acid: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazaphilonic acid, a novel azaphilone derivative, has garnered significant interest within the scientific community for its potent biological activities, notably its ability to inhibit telomerase and exert antibacterial effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its biological functions. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and infectious disease research, facilitating further investigation into the therapeutic potential of this promising compound.
Physicochemical Properties
This compound was first isolated from the fungus Talaromyces flavus PF1195.[1] Its structure was elucidated through various spectroscopic methods. While a comprehensive dataset of all physical and chemical properties is not publicly available, the initial characterization provides key information for handling and further research.
| Property | Value | Reference |
| Appearance | Yellow powder | [1] |
| Molecular Formula | C₄₂H₃₂O₁₈ | [1] |
| Molecular Weight | 824.69 g/mol | [1] |
| UV-Vis λmax (MeOH) | 254, 390 nm | [1] |
| Solubility | Soluble in methanol and DMSO | [1] |
Further characterization, including determination of melting point, boiling point, pKa, and detailed solubility in various solvents, is required for a complete physicochemical profile.
Experimental Protocols
Isolation of this compound
The following protocol is based on the methodology described by Tabata et al. (1999) for the isolation of this compound from Talaromyces flavus PF1195.[1]
Workflow for the Isolation of this compound
Caption: Workflow for the isolation of this compound.
-
Fermentation: Talaromyces flavus strain PF1195 is cultured in a suitable production medium to encourage the biosynthesis of this compound.
-
Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites, including this compound, into the organic phase.
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound:
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water) to yield pure this compound.
-
Telomerase Inhibition Assay
The inhibitory activity of this compound against telomerase can be evaluated using the Telomeric Repeat Amplification Protocol (TRAP) assay.[1]
Workflow for the Telomerase Inhibition Assay (TRAP Assay)
Caption: Workflow for the Telomerase Inhibition Assay.
-
Preparation of Cell Extract: A cell extract containing active telomerase is prepared from a suitable cell line (e.g., cancer cells).
-
Telomerase Reaction: The cell extract is incubated with a reaction mixture containing the telomerase substrate (TS) primer, dNTPs, and varying concentrations of this compound (or a vehicle control). During this step, active telomerase adds telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: The products of the telomerase reaction are then amplified by PCR using a forward (TS) and a reverse primer.
-
Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized using a DNA stain (e.g., SYBR Green). A characteristic DNA ladder pattern indicates telomerase activity.
-
Analysis: The intensity of the DNA ladder is quantified to determine the extent of telomerase inhibition by this compound. The IC₅₀ value, the concentration at which 50% of telomerase activity is inhibited, can then be calculated.
Antibacterial Activity Assay
The antibacterial properties of this compound can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Workflow for the Antibacterial Activity Assay (Broth Microdilution)
Caption: Workflow for the Antibacterial Activity Assay.
-
Compound Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanism of Action
The precise molecular mechanism by which this compound inhibits telomerase has not been fully elucidated. Further research is required to identify its direct binding target within the telomerase complex (hTERT or hTR) and to understand the downstream effects on telomere maintenance and cellular senescence. Similarly, the mechanism of its antibacterial action remains to be investigated.
Proposed Areas for Future Investigation
Caption: Potential mechanisms of action for future research.
Conclusion
This compound represents a compelling natural product with dual therapeutic potential as an anticancer and antibacterial agent. This guide provides a summary of its known physicochemical properties and detailed experimental protocols to facilitate its study. Further research into its mechanism of action, structure-activity relationships, and in vivo efficacy is warranted to fully explore its clinical utility.
References
Diazaphilonic Acid: A Technical Guide to a Telomerase-Inhibiting Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazaphilonic acid, a member of the azaphilone class of fungal secondary metabolites, has garnered interest for its potential as a telomerase inhibitor. This technical guide provides a comprehensive overview of this compound, including its role as a secondary metabolite, its producing organism, and its reported biological activities. While specific quantitative data for this compound remains limited in publicly available literature, this document synthesizes the current knowledge and presents generalized experimental protocols and biosynthetic pathways relevant to its study. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this and related fungal metabolites.
Introduction to this compound
This compound is a polyketide-derived secondary metabolite belonging to the azaphilone family of fungal pigments. First described in 1999, it was isolated from a strain of the fungus Talaromyces sp. FKD-205.[1] Azaphilones are characterized by a highly substituted isochromene core and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. This compound is particularly notable for its reported inhibitory activity against telomerase, an enzyme crucial for the immortalization of cancer cells.[2][3]
Biological Activity of this compound
The primary reported biological activity of this compound is the inhibition of telomerase. Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thus compensating for the progressive shortening that occurs during cell division. In most somatic cells, telomerase activity is suppressed, leading to a finite cellular lifespan. However, in the vast majority of cancer cells, telomerase is reactivated, enabling replicative immortality. Therefore, inhibitors of telomerase are considered promising candidates for anticancer drug development.[4][5][6]
This compound has also been noted to possess antibacterial properties, a common trait among azaphilone compounds.[7][8]
Quantitative Data
| Biological Activity | Target Organism/Enzyme | Quantitative Data (IC50/MIC) | Reference |
| Telomerase Inhibition | Human Telomerase | Data not publicly available | [1] |
| Antibacterial Activity | Gram-positive/Gram-negative bacteria | Data not publicly available | [1] |
Biosynthesis of this compound (Proposed Pathway)
The specific biosynthetic pathway for this compound has not been fully elucidated. However, based on the well-studied biosynthesis of other azaphilone compounds in fungi, a putative pathway can be proposed.[9][10] Azaphilone biosynthesis typically begins with the action of a polyketide synthase (PKS) to form a polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization, oxidation, and in the case of diazaphilones, the incorporation of a nitrogen atom.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. However, a general workflow for the isolation and study of fungal secondary metabolites can be described.
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of azaphilone compounds from a fungal culture.
-
Fermentation: The producing fungus, Talaromyces sp. FKD-205, is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelia by filtration. The broth is then extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately.
-
Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the compound.
-
Caption: General workflow for isolation and purification.
Structure Elucidation
The structure of the purified this compound would be determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the chromophore system.
Telomerase Inhibition Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a common method to assess telomerase activity.
-
Cell Lysate Preparation: A cell extract containing active telomerase is prepared from a cancer cell line (e.g., HeLa cells).
-
Telomerase Reaction: The cell lysate is incubated with a synthetic DNA primer, dNTPs, and the test compound (this compound) at various concentrations.
-
PCR Amplification: The products of the telomerase reaction are amplified by PCR.
-
Detection: The PCR products are separated by gel electrophoresis and visualized. A decrease in the intensity of the characteristic DNA ladder with increasing concentrations of the test compound indicates telomerase inhibition.
Antibacterial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.[11][12][13][14][15]
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
This compound represents a promising natural product with potential applications in oncology due to its telomerase inhibitory activity. However, a significant amount of research is still required to fully understand its therapeutic potential. Future studies should focus on:
-
Total Synthesis: The total synthesis of this compound would confirm its structure and provide a renewable source for further biological evaluation.
-
Quantitative Biological Evaluation: Detailed studies are needed to determine the IC50 and MIC values against a panel of cancer cell lines and bacterial strains.
-
Mechanism of Action: Elucidating the precise mechanism by which this compound inhibits telomerase is crucial for its development as a drug candidate.
-
Biosynthetic Gene Cluster Identification: Identifying and characterizing the biosynthetic gene cluster responsible for this compound production in Talaromyces sp. could enable its heterologous expression and the production of novel analogs through metabolic engineering.
This technical guide provides a starting point for researchers interested in exploring the potential of this compound. The combination of its unique chemical structure and promising biological activity makes it a compelling target for further investigation in the field of drug discovery.
References
- 1. scribd.com [scribd.com]
- 2. Inhibition of telomerase by linear-chain fatty acids: a structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiptoeing to chromosome tips: facts, promises and perils of today's human telomere biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]
- 8. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 14. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
An In-depth Technical Guide to the Azaphilone Core of Diazaphilonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the azaphilone core structure, with a specific focus on Diazaphilonic acid, a novel telomerase inhibitor. This document outlines the fundamental chemistry, biological activity, and relevant experimental methodologies associated with this class of fungal polyketide pigments.
Introduction to Azaphilones
Azaphilones are a distinct class of fungal secondary metabolites characterized by a highly oxygenated pyranoquinone bicyclic core and a chiral quaternary center.[1][2] Their name, aza-philone (love for nitrogen), stems from their propensity to react with primary amines, leading to the substitution of the pyran oxygen with a nitrogen atom. This reaction forms vinylogous γ-pyridones, which typically results in a color change from yellow/orange to red/purple. Azaphilones exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound is a noteworthy member of this family, identified as a potent inhibitor of telomerase.[3]
The Core Structure of this compound
The foundational framework of any azaphilone, including this compound, is the isochromene core fused to a quinone ring. Key structural features are illustrated below.
Caption: Logical relationship of the key features of the azaphilone core.
This compound possesses this fundamental azaphilone skeleton, distinguished by a specific carboxylic acid-containing side chain, which contributes to its unique biological activity as a telomerase inhibitor.
Physicochemical and Spectroscopic Characterization
The definitive structural elucidation of azaphilones relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the specific, detailed spectral data for this compound from its original discovery in 1999 is not publicly available, the following tables represent the types of data required for its characterization. For illustrative purposes, representative data may be drawn from closely related, well-documented azaphilones.
Table 1: Physicochemical Properties of this compound
| Property | Data |
|---|---|
| Molecular Formula | Data not publicly available |
| Molecular Weight | Data not publicly available |
| Appearance | Typically yellow/orange solid |
| Source | Ascomycota sp.[3] |
Table 2: Representative ¹H NMR Spectroscopic Data for an Azaphilone Core (Note: Data shown is for illustrative purposes and not specific to this compound)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | ~6.5 | s | - |
| H-4 | ~7.0 | s | - |
| H-5 | ~6.2 | d | ~2.0 |
| H-7 (CH) | ~4.5 | q | ~7.0 |
| CH₃-C7 | ~1.5 | d | ~7.0 |
| Side Chain | Variable | - | - |
Table 3: Representative ¹³C NMR Spectroscopic Data for an Azaphilone Core (Note: Data shown is for illustrative purposes and not specific to this compound)
| Position | Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~110-120 |
| C-3 | ~155-165 |
| C-4 | ~100-110 |
| C-4a | ~140-150 |
| C-5 | ~115-125 |
| C-6 | ~180-190 (C=O) |
| C-7 | ~70-80 |
| C-8 | ~185-195 (C=O) |
| C-8a | ~85-95 |
| Side Chain | Variable |
Biological Activity and Mechanism of Action
This compound was identified for its potent and selective inhibitory activity against telomerase.[3] Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, playing a critical role in cellular immortality and the proliferation of cancer cells. Inhibition of telomerase is a key therapeutic strategy in oncology.
Table 4: Biological Activity Profile of this compound
| Target | Activity Type | IC₅₀ Value |
|---|
| Telomerase | Inhibition | Data not publicly available |
The mechanism involves the binding of this compound to the telomerase enzyme complex, preventing it from synthesizing and adding the TTAGGG repeats to telomeres. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis in cancer cells.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This compound is isolated from the fermentation broth of its source fungus, an Ascomycota species.[3] The general workflow involves cultivation, extraction, and multi-step chromatography.[4][5]
References
- 1. Core Steps to the Azaphilone Family of Fungal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Antimicrobial Metabolites from the Sophora tonkinensis-Associated Fungus Penicillium sp. GDGJ-N37 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new azaphilone with telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Phytotoxic Azaphilones From the Mangrove-Derived Fungus Penicillium sclerotiorum HY5 [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the HPLC-Based Purification of Diazaphilonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of diazaphilonic acid from crude fungal extracts using High-Performance Liquid Chromatography (HPLC). Included are protocols for crude extract preparation, a generalized preparative HPLC method, and a discussion of the compound's biological activity.
Introduction
This compound is an azaphilone, a class of fungal polyketide metabolites known for their diverse biological activities. Notably, this compound has been identified as an inhibitor of telomerase, an enzyme crucial for the immortalization of cancer cells[1]. This makes it a compound of significant interest in oncological research and drug development. The purification of this compound from complex fungal fermentation broths is a critical step in its characterization and further investigation. Reversed-phase HPLC is the method of choice for obtaining high-purity this compound.
Data Presentation
The successful purification of this compound can be evaluated by monitoring yield and purity at various stages. While specific yields are highly dependent on the fermentation conditions and extraction efficiency, the following table provides representative data for a typical purification workflow.
| Purification Stage | Total Biomass/Volume | This compound Concentration (Estimated) | Purity (%) | Overall Yield (%) |
| Crude Ethyl Acetate Extract | 10 g | 5 mg/g | ~5% | 100% |
| Post-Silica Gel Fractionation | 1 g | 30 mg/g | ~30% | 60% |
| Pooled HPLC Fractions | 50 mg | >950 µg/mg | >95% | 40% |
| Final Lyophilized Product | 20 mg | >950 µg/mg | >95% | 40% |
Experimental Protocols
Crude Extract Preparation from Penicillium sp. Fermentation
This protocol describes the initial extraction of this compound from a fungal culture.
Materials:
-
Fermentation broth of a this compound-producing Penicillium species
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Fermentation: Culture a known this compound-producing strain of Penicillium in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.
-
Extraction: After the fermentation period (typically 7-14 days), separate the mycelium from the culture broth by filtration.
-
Combine the mycelium and filtrate and extract three times with an equal volume of ethyl acetate in a separatory funnel.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Preparative HPLC Purification of this compound
This protocol outlines a general method for the purification of this compound from the crude extract using preparative reversed-phase HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Crude or pre-fractionated extract containing this compound
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A: 10% B) for at least 30 minutes at the desired flow rate.
-
Chromatographic Conditions:
-
Flow Rate: 10-20 mL/min (depending on column dimensions)
-
Detection: Monitor the elution profile at a wavelength determined by UV-Vis spectral analysis of the crude extract (typically in the range of 254-380 nm for azaphilones).
-
Gradient Program:
-
0-5 min: 10% B
-
5-45 min: 10% to 90% B (linear gradient)
-
45-50 min: 90% B (isocratic)
-
50-55 min: 90% to 10% B (linear gradient)
-
55-60 min: 10% B (isocratic - re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure. The final product can be obtained by lyophilization.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for this compound Purification.
Proposed Mechanism of Telomerase Inhibition
This compound has been reported to inhibit telomerase activity. The diagram below illustrates a conceptual model of how a small molecule inhibitor like this compound may interfere with telomerase function, leading to the inhibition of cancer cell immortalization.
Caption: Telomerase Inhibition by this compound.
References
Application Notes and Protocols: Synthesis of Diazaphilonic Acid Analogs for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazaphilonic acid, a member of the azaphilone class of fungal polyketides, has been identified as an inhibitor of telomerase, an enzyme crucial for cancer cell immortality. This promising biological activity makes this compound a compelling scaffold for the development of novel anticancer therapeutics. Structure-activity relationship (SAR) studies are essential to optimize the potency, selectivity, and pharmacokinetic properties of this lead compound. This document provides detailed protocols for the synthesis of a library of this compound analogs and for their biological evaluation, enabling comprehensive SAR exploration.
General Strategy for Analog Synthesis and Evaluation
The development of potent this compound analogs follows a systematic workflow. The core strategy involves the synthesis of a common azaphilone scaffold, which is then subjected to various diversification reactions to generate a library of analogs. These analogs are subsequently screened for biological activity, and the resulting data is used to establish a structure-activity relationship, guiding the design of next-generation compounds.
Application Notes and Protocols: Telomerase Activity Assay Using Diazaphilonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomerase is a reverse transcriptase that plays a critical role in cellular immortalization and is a key target in cancer therapy.[1] This ribonucleoprotein complex adds telomeric repeats to the ends of chromosomes, preventing their progressive shortening during cell division.[1] The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method for detecting and quantifying telomerase activity.[2][3][4] This document provides a detailed protocol for assessing the inhibitory effect of diazaphilonic acid, a known telomerase inhibitor, on telomerase activity using the TRAP assay.[5]
Principle of the TRAP Assay
The TRAP assay is a two-step process.[6] First, in the presence of telomerase, a synthetic oligonucleotide substrate (TS primer) is extended with TTAGGG repeats. Second, the extended products are amplified by PCR using the TS primer and a reverse primer. The resulting PCR products, which appear as a characteristic ladder of 6 base pair increments on a gel, are then visualized and quantified. When screening for inhibitors like this compound, the compound is included in the initial telomerase extension step. A reduction in the intensity of the TRAP ladder compared to the control indicates inhibition of telomerase activity.
Application
This protocol is designed for researchers screening for or characterizing telomerase inhibitors. It can be adapted for use with various small molecules, including this compound, to determine their effect on telomerase activity in cell extracts. The quantitative version of this assay (qTRAP) allows for the determination of key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).[7]
Experimental Protocols
I. Preparation of Cell Lysates
This protocol is adapted from standard TRAP assay procedures.[3]
Materials:
-
Telomerase-positive cell line (e.g., HeLa, HCT116)
-
Phosphate-buffered saline (PBS), ice-cold
-
NP-40 Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM MgCl2, 1 mM EDTA, 1% NP-40, 0.25 mM sodium deoxycholate, 10% glycerol, 150 mM NaCl, 5 mM β-mercaptoethanol, and protease inhibitors)
-
Microcentrifuge tubes, DNase/RNase-free
-
Microcentrifuge
Procedure:
-
Harvest approximately 100,000 to 1,000,000 cells.
-
Wash the cell pellet once with ice-cold PBS.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 20-200 µL of ice-cold NP-40 Lysis Buffer. The volume depends on the cell number, aiming for a final protein concentration of 0.5-2 µg/µL.
-
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (cell extract) to a fresh, pre-chilled microcentrifuge tube. This extract contains the telomerase.
-
Determine the protein concentration of the cell extract using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the cell extract at -80°C until use.
II. Telomerase Activity Assay (TRAP) with this compound
Materials:
-
Cell extract containing telomerase
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
TRAP Reaction Buffer (e.g., 20 mM Tris-HCl pH 8.3, 1.5 mM MgCl2, 63 mM KCl, 0.05% Tween 20, 1 mM EGTA)
-
dNTP mix (10 mM each)
-
TS Primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX Reverse Primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3')
-
Taq DNA Polymerase
-
Nuclease-free water
-
PCR tubes
-
Thermal cycler
Procedure:
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the appropriate solvent to determine the dose-response relationship. Ensure the final solvent concentration in the reaction is consistent across all samples and does not exceed a level that inhibits the reaction (typically <1%).
-
Telomerase Extension Reaction:
-
On ice, prepare the following reaction mix in a PCR tube for each sample:
-
TRAP Reaction Buffer (10X): 2.5 µL
-
dNTP mix (2.5 mM each): 2 µL
-
TS Primer (10 µM): 1 µL
-
Cell Extract (containing 0.5-2 µg of protein): 1-2 µL
-
This compound dilution or solvent control: 1 µL
-
Nuclease-free water: to a final volume of 25 µL
-
-
Include the following controls:
-
Positive Control: Cell extract with solvent only.
-
Negative Control (Heat-inactivated): Cell extract heated at 85°C for 10 minutes before adding to the reaction mix.
-
No-Template Control: Lysis buffer instead of cell extract.
-
-
Incubate the reaction mix at 25°C for 30-45 minutes to allow for telomerase-mediated extension of the TS primer.
-
Inactivate the telomerase by heating at 95°C for 5 minutes.
-
-
PCR Amplification:
-
To each tube from the telomerase extension step, add the following PCR mix:
-
TRAP Reaction Buffer (10X): 2.5 µL
-
ACX Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.4 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform PCR using the following cycling conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
III. Detection and Analysis of TRAP Products
Materials:
-
10-12% non-denaturing polyacrylamide gel
-
TBE Buffer (Tris/Borate/EDTA)
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system
-
Gel imaging system (e.g., UV transilluminator)
-
DNA staining solution (e.g., SYBR Green, ethidium bromide)
Procedure:
-
Mix 10-15 µL of each PCR product with DNA loading dye.
-
Load the samples onto the polyacrylamide gel.
-
Run the gel in TBE buffer until the dye front reaches the bottom.
-
Stain the gel with a suitable DNA staining solution.
-
Visualize the DNA bands using a gel imaging system.
-
Quantify the intensity of the TRAP ladder for each sample using densitometry software. The telomerase activity is proportional to the total intensity of the ladder.
-
Calculate the percentage of telomerase inhibition for each concentration of this compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation
The quantitative data from the telomerase inhibition assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration | Mean Telomerase Activity (Relative Densitometry Units) | Standard Deviation | % Inhibition |
| 0 µM (Control) | User-defined value | User-defined value | 0 |
| Concentration 1 | User-defined value | User-defined value | Calculated value |
| Concentration 2 | User-defined value | User-defined value | Calculated value |
| Concentration 3 | User-defined value | User-defined value | Calculated value |
| Concentration 4 | User-defined value | User-defined value | Calculated value |
| Concentration 5 | User-defined value | User-defined value | Calculated value |
IC50 Value: User-determined value µM
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the TRAP assay to determine telomerase inhibition by this compound.
Caption: Mechanism of telomerase inhibition by this compound.
References
- 1. What are Telomerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new azaphilone with telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. telomer.com.tr [telomer.com.tr]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application Notes and Protocols for Evaluating Diazaphilonic Acid Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxicity of Diazaphilonic acid, a novel azaphilone compound with potential telomerase inhibitory activity.[1] The following protocols detail established cell-based assays to determine the compound's effects on cell viability, membrane integrity, and apoptosis.
Overview of Cytotoxicity Assays
Cell-based cytotoxicity assays are essential tools in drug discovery and development to assess the potential of a compound to cause cell death.[2] This document outlines three key assays to characterize the cytotoxic profile of this compound:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[3][4][5]
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of LDH from damaged cells.[6][7][8]
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, apoptotic, and necrotic cells.[9][10][11][12]
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic pathway.[13][14][15][16]
The selection of multiple assays provides a more complete picture of the mechanism of cytotoxicity.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Select appropriate human cancer cell lines for cytotoxicity testing. Justification for the choice of cell lines should be based on the therapeutic target of this compound. For a telomerase inhibitor, cancer cell lines with high telomerase activity would be relevant.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[17] Prepare serial dilutions of the stock solution in a culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing an indirect measurement of cell viability.[3][4][5][18]
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[18]
-
Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[3][18]
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3][4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Diagram: MTT Assay Workflow
Caption: Workflow of the MTT assay for cell viability assessment.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from the cytosol of damaged cells into the culture medium, which is a marker of compromised cell membrane integrity.[6][8]
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations and controls for the desired exposure period.[7] Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[6][19]
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[19]
-
Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for approximately 20-30 minutes.[19][20]
-
Add a stop solution to terminate the enzymatic reaction.[6][20]
-
Measure the absorbance at 490 nm using a microplate reader.[6][19]
-
Calculate the percentage of cytotoxicity based on the LDH activity in the treated samples relative to the controls.
Diagram: LDH Assay Workflow
References
- 1. This compound, a new azaphilone with telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. njbio.com [njbio.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. LDH Cytotoxicity Assay [bio-protocol.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. tandfonline.com [tandfonline.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. stemcell.com [stemcell.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols: In Vitro Studies of Azaphilone Compounds on Cancer Cell Lines
A Note on Diazaphilonic Acid:
Therefore, to fulfill the detailed requirements of this request, we will focus on the broader class of azaphilones , for which there is a wealth of recent research. Specifically, we will highlight data and protocols for representative, well-characterized azaphilones such as Penicilazaphilone C and Sclerotiorin , which have demonstrated significant anti-cancer effects in various studies.
Introduction to Azaphilones
Azaphilones are a class of fungal polyketides known for their distinctive pyranoquinone bicyclic core.[2][3] These natural products have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[2][3][4][5] Over 40% of recently discovered azaphilones have shown cytotoxic or anti-tumor effects, making them a promising area of research for novel cancer therapeutics.[2][3]
Data Presentation: Cytotoxicity of Azaphilones in Cancer Cell Lines
The following tables summarize the cytotoxic effects of various azaphilone compounds on different human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of Sclerotiorin in Various Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (μM) |
| HCT-116 | Colon Carcinoma | 0.63 ± 0.08 |
| ACHN | Renal Adenocarcinoma | >10 |
| Panc-1 | Pancreatic Cancer | >10 |
| Calu-1 | Lung Cancer | >10 |
| H460 | Large Cell Lung Cancer | >10 |
| MCF10A | Normal Breast Epithelial | >10 |
Table 2: IC50 Values of Penidioxolane C in Various Cancer Cell Lines [6]
| Cell Line | Cancer Type | IC50 (μM) |
| K562 | Human Myeloid Leukemia | 23.94 ± 0.11 |
| BEL-7402 | Human Liver Cancer | 60.66 ± 0.13 |
| SGC-7901 | Human Gastric Cancer | 46.17 ± 0.17 |
| A549 | Human Non-small Cell Lung Cancer | 60.16 ± 0.26 |
| Hela | Human Cervical Cancer | 59.30 ± 0.60 |
Table 3: IC50 Values of Penicilazaphilone C in Cancer Cell Lines [2][3]
| Cell Line | Cancer Type | IC50 (μM) |
| B-16 | Murine Melanoma | 0.065 |
| SGC-7901 | Human Gastric Cancer | 0.720 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of azaphilone compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., MGC-803, SGC-7901)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Azaphilone compound (e.g., Penicilazaphilone C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the azaphilone compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the azaphilone compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with an azaphilone compound.
Materials:
-
Cancer cell lines
-
Azaphilone compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the azaphilone compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol is used to determine the effect of an azaphilone compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Azaphilone compound
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the azaphilone compound.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by azaphilone compounds in cancer cells.
References
- 1. This compound, a new azaphilone with telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Azaphilones from the Marine-Derived Fungus Penicillium sclerotiorum E23Y-1A with Their Anti-Inflammatory and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diazaphilonic Acid in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaphilonic acid is an azaphilone compound, a class of fungal polyketides known for a wide array of biological activities.[1][2][3][4] First described in 1999, this compound has been noted for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as yeasts.[5] Azaphilones, in general, are recognized for their potential as antimicrobial, cytotoxic, and anti-inflammatory agents.[1][3][4] These application notes provide an overview of the available data on the antimicrobial activity of this compound and related azaphilone compounds, along with detailed protocols for its study.
Data Presentation: Antimicrobial Activity of Azaphilones
While specific minimum inhibitory concentration (MIC) data for this compound from publicly accessible literature is limited, the following table summarizes the reported MIC values for other structurally related azaphilone compounds to provide a reference for the potential antimicrobial spectrum and potency of this class of molecules.
| Compound Name | Test Organism | MIC (µg/mL) | Reference |
| Colletotrichone A | Escherichia coli | 1.0 | [1] |
| Colletotrichone A | Bacillus subtilis | 0.1 | [1] |
| Penicitrinol Q | Bacillus subtilis | 6.2 | [4] |
| Penicitrinol Q | Staphylococcus aureus | 4.3 | [4] |
| Penicitrinol Q | Pseudomonas aeruginosa | 11.2 | [4] |
| Penicitrinol Q | Candida albicans | 4.0 | [4] |
| Penctrimertone | Bacillus subtilis | 4.0 | [4] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound. These are standard methods suitable for the evaluation of natural products.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
Bacteria: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the concentration to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A well containing broth and inoculum without this compound.
-
Negative Control: A well containing only broth to check for sterility.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Agar Well Diffusion Assay
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
This compound
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Bacterial or fungal inoculum
-
Sterile cork borer or pipette tip
-
Incubator
Protocol:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Preparation of Inoculum: Prepare a microbial suspension as described in the broth microdilution protocol (Step 2).
-
Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria or fungi.
-
Creating Wells: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.
-
Application of this compound: Add a known volume (e.g., 50-100 µL) of a specific concentration of this compound solution into each well.
-
Controls:
-
Positive Control: A well containing a known antibiotic.
-
Negative Control: A well containing the solvent used to dissolve the this compound.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Proposed Mechanism of Action: Cell Membrane Disruption
While the precise signaling pathway for this compound is not fully elucidated, a common mechanism of action for antimicrobial compounds, including some azaphilones, is the disruption of the microbial cell membrane.[6][7][8] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of action for this compound via cell membrane disruption.
References
- 1. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a new azaphilone with telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 7. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vivo Formulation of Diazaphilonic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the physicochemical properties of Diazaphilonic acid, such as its aqueous solubility, is limited. The following protocols are based on general strategies for formulating poorly water-soluble acidic compounds for in vivo research. It is imperative for researchers to first determine the specific solubility and stability characteristics of their this compound sample to select the most appropriate formulation.
Introduction to this compound
This compound is an azaphilone compound, a class of fungal polyketides known for a wide range of biological activities. It has been identified as a telomerase inhibitor, suggesting potential applications in cancer research.[1] A significant challenge in the preclinical development of many natural products, including azaphilones, is their characteristically low aqueous solubility. This necessitates the development of specialized formulations to achieve adequate bioavailability and exposure in in vivo experimental models.
This document provides generalized protocols for developing aqueous-based formulations of this compound suitable for common administration routes in rodent models, such as oral gavage and intravenous injection.
Proposed Formulation Strategies for Poorly Soluble Compounds
For a compound like this compound, which is presumed to have poor water solubility, several formulation strategies can be employed. The choice depends on the required dose, administration route, and the compound's specific properties. Common approaches include the use of co-solvents, surfactants, and lipid-based systems.[2][3][4][5][6]
Table 1: Comparison of Potential Formulation Strategies
| Formulation Strategy | Key Components | Advantages | Disadvantages | Suitable Route |
| Co-Solvent System | DMSO, Ethanol, Polyethylene Glycol (PEG), Propylene Glycol (PG) | Simple to prepare; suitable for initial screening. | Potential for precipitation upon dilution in blood; risk of solvent toxicity at high volumes. | Oral, Intravenous (with caution) |
| Surfactant-Based System (Micellar Solution) | Polysorbates (Tween® 80), Poloxamers (Kolliphor® P 188), Cremophor® EL | Enhances solubility; can improve stability.[3] | Potential for hypersensitivity reactions (especially Cremophor®); may have intrinsic biological effects. | Oral, Intravenous |
| Lipid-Based System (Emulsion/SMEDDS) | Oils (sesame, corn), Lipids, Surfactants | Improves oral bioavailability by utilizing lipid absorption pathways; can protect the drug from degradation.[2] | More complex to prepare and characterize; potential for physical instability. | Oral |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms a soluble inclusion complex; generally well-tolerated. | Limited drug loading capacity; can be expensive. | Oral, Intravenous |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration
This protocol describes the preparation of a simple co-solvent system, often used in early-stage in vivo studies. The goal is to keep the final concentration of organic solvents low to minimize toxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
PEG 400 (Polyethylene Glycol 400)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO to dissolve the compound completely. For example, start with 10% of the final target volume.
-
Vortex and briefly sonicate if necessary to achieve a clear solution.
-
Add PEG 400 to the solution. A common ratio is a 1:1 mixture of DMSO and PEG 400. This step helps to prevent precipitation when the aqueous component is added. Vortex to mix thoroughly.
-
Slowly add sterile saline to the mixture, drop by drop, while continuously vortexing to reach the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the formulation is not suitable for IV injection and requires further optimization (e.g., lower concentration or different vehicle composition).
Table 2: Example Co-Solvent Vehicle Compositions (for IV use)
| Component | Formulation A (Max DMSO) | Formulation B (Balanced) |
| DMSO | 10% | 5% |
| PEG 400 | 40% | 30% |
| Saline (0.9% NaCl) | 50% | 65% |
| Final Volume | 100% | 100% |
Note: The final concentration of DMSO should be kept as low as possible. Always conduct a vehicle-only control group in animal studies.
Protocol 2: Preparation of a Formulation for Oral Gavage
Oral formulations can typically accommodate higher concentrations and a wider range of excipients. This protocol uses a suspension-stabilizing agent.
Materials:
-
This compound
-
Tween® 80 (Polysorbate 80)
-
Carboxymethylcellulose (CMC) sodium salt, low viscosity
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Methodology:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stirrer. Leave stirring for several hours until a clear, viscous solution is formed.
-
Weigh the required amount of this compound.
-
In a separate container, create a wetting agent by mixing Tween® 80 with a small amount of the 0.5% CMC solution (e.g., a 1:4 ratio of Tween 80 to CMC solution).
-
Add the wetting agent to the this compound powder and triturate with a mortar and pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining 0.5% CMC solution to the paste while continuously mixing or homogenizing until the final volume is reached.
-
The result should be a fine, homogenous suspension. Stir continuously before each administration to ensure uniform dosing.
In Vivo Administration Protocols
Protocol 3: Intravenous (IV) Tail Vein Injection in Mice
This protocol outlines the standard procedure for administering a formulated compound via the lateral tail vein.[7][8][9]
Workflow for Intravenous Injection
Caption: Workflow for intravenous administration in mice.
Table 3: IV Injection Parameters for Mice
| Parameter | Recommendation | Reference |
| Needle Gauge | 27 - 30 G | [7] |
| Max Bolus Volume | 5 mL/kg | [7] |
| Max Slow Injection Volume | 10 mL/kg | [7] |
| Injection Site | Lateral Tail Vein | [8] |
Procedure:
-
Preparation: Calculate the exact volume to be injected based on the animal's body weight and the desired dose (mg/kg). Load the formulation into a sterile 1 mL syringe with a 27-30 G needle.[7] Carefully remove all air bubbles.
-
Restraint: Place the mouse in an appropriate restraint device.
-
Vasodilation: Warm the mouse's tail using a heat lamp or warm water to dilate the lateral veins, making them more visible.[8]
-
Injection: Swab the tail with 70% ethanol. With the needle's bevel facing up, insert it parallel to and into one of the lateral tail veins.[8]
-
Administration: Slowly inject the calculated volume. If swelling occurs at the injection site, the needle is not in the vein. Stop immediately, withdraw the needle, and re-attempt at a more proximal site.[10]
-
Post-Injection: After injecting, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[8] Monitor the animal for any adverse reactions for at least 10-15 minutes before returning it to its cage.
Protocol 4: Oral Gavage in Mice
This protocol describes the direct administration of the formulation into the stomach.[11][12]
Decision Logic for Oral Gavage Parameters
Caption: Key decision and action steps for oral gavage.
Table 4: Oral Gavage Parameters for Mice
| Parameter | Recommendation | Reference |
| Needle Gauge | 18 - 20 G (flexible or bulb-tipped) | [11][12] |
| Max Volume | 10 mL/kg | [11] |
| Needle Length | Measure from tip of nose to the last rib | [12] |
Procedure:
-
Preparation: Weigh the animal and calculate the required dose volume. The maximum recommended volume is 10 mL/kg.[11] Select an appropriately sized gavage needle (a flexible or bulb-tipped needle is recommended to prevent injury).[13] Measure the needle from the tip of the mouse's nose to the bottom of the sternum and mark the tube to prevent over-insertion.[12]
-
Restraint: Scruff the mouse firmly, ensuring the head and body are aligned in a straight line to facilitate passage of the needle into the esophagus.[11]
-
Administration: Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. The needle should pass with no resistance. If resistance is met, withdraw and reposition.[11]
-
Dosing: Once the needle is correctly placed, slowly administer the formulation.
-
Post-Dosing: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for signs of respiratory distress, which could indicate accidental administration into the lungs.[14]
Potential Signaling Pathway
Given that this compound is known as a telomerase inhibitor, a potential mechanism of action involves the disruption of telomere maintenance, leading to cellular senescence or apoptosis in cancer cells.
Simplified Telomerase Inhibition Pathway
Caption: Hypothesized mechanism of this compound via telomerase inhibition.
References
- 1. This compound, a new azaphilone with telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmtech.com [pharmtech.com]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. researchgate.net [researchgate.net]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. research.vt.edu [research.vt.edu]
- 9. research.vt.edu [research.vt.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. instechlabs.com [instechlabs.com]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation for Diazaphilonic Acid Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for increased Diazaphilonic acid yield.
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation parameters for producing azaphilone compounds like this compound?
A1: The optimal fermentation parameters for azaphilone production can vary significantly depending on the producing microorganism. However, general ranges for key parameters have been established through various studies on related compounds. It is crucial to optimize these parameters for your specific strain and experimental setup.
Q2: Which factors most significantly influence the yield of this compound?
A2: The yield of this compound, a secondary metabolite, is typically influenced by a combination of factors including the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rate.[1] The interplay between these factors is complex, and a systematic optimization approach is recommended.
Q3: How can I troubleshoot low yields of this compound in my fermentation?
A3: Low yields can stem from various issues. Start by verifying the viability and health of your inoculum. Then, systematically evaluate and optimize the fermentation parameters outlined in the troubleshooting guide below. Nutrient limitation, suboptimal pH, and inadequate aeration are common culprits.[2]
Q4: Is a batch or fed-batch fermentation strategy more suitable for this compound production?
A4: For many secondary metabolites, including some azaphilones, a fed-batch fermentation strategy can be more effective than a batch process.[3][4] Fed-batch systems allow for the controlled addition of nutrients, which can help to extend the production phase and avoid the inhibitory effects of high substrate concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation of this compound and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No this compound Production | 1. Inadequate nutrient composition in the medium. 2. Suboptimal pH of the fermentation broth. 3. Inappropriate fermentation temperature. 4. Poor aeration or agitation. 5. Contamination of the culture. | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Refer to Table 1 for common sources used in azaphilone fermentation. Consider a carbon-to-nitrogen (C/N) ratio optimization study.[1] 2. pH Control: Monitor the pH throughout the fermentation. Test a range of initial pH values (e.g., 5.0 to 7.0). Implement pH control using buffers or automated acid/base addition.[2] 3. Temperature Optimization: Determine the optimal growth temperature for your strain and then evaluate a range of temperatures for production, which may differ. 4. Aeration and Agitation: Vary the agitation speed and aeration rate to ensure sufficient dissolved oxygen, especially in submerged fermentation.[1] 5. Aseptic Technique: Review and reinforce sterile techniques during media preparation, inoculation, and sampling to prevent contamination. |
| Inconsistent Yields Between Batches | 1. Variability in inoculum quality. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including age and cell density. 2. Precise Media Preparation: Ensure accurate weighing of components and consistent sterilization procedures. 3. Parameter Monitoring and Control: Implement rigorous monitoring and control of pH, temperature, and agitation for each batch.[2] |
| Accumulation of Undesired Byproducts | 1. Metabolic pathway competition. 2. Suboptimal precursor availability. | 1. Metabolic Engineering: If possible, consider metabolic engineering strategies to downregulate competing pathways. 2. Precursor Feeding: Experiment with the addition of biosynthetic precursors to the medium at different stages of fermentation.[4] |
| Foaming in the Bioreactor | 1. High protein content in the medium. 2. High agitation or aeration rates. | 1. Antifoam Agents: Add a sterile antifoam agent at the beginning of the fermentation or as needed. 2. Optimize Agitation/Aeration: Reduce agitation and/or aeration rates if they are excessive, while ensuring sufficient oxygen supply. |
Data Presentation
Table 1: Typical Media Components for Azaphilone Fermentation
| Component | Examples | Typical Concentration Range | Notes |
| Carbon Source | Glucose, Sucrose, Maltose, Glycerol | 20 - 100 g/L | The choice of carbon source can significantly impact yield.[5][6] |
| Nitrogen Source | Peptone, Yeast Extract, Ammonium Sulfate, Sodium Nitrate | 5 - 20 g/L | Organic nitrogen sources often support higher yields of secondary metabolites.[5][7] |
| Phosphate Source | KH₂PO₄, K₂HPO₄ | 1 - 5 g/L | Important for energy metabolism and as a buffering agent. |
| Trace Elements | MgSO₄·7H₂O, FeSO₄·7H₂O, ZnSO₄·7H₂O | 0.1 - 1 g/L | Essential for enzymatic activities. |
Table 2: Key Fermentation Parameters for Optimization
| Parameter | Typical Range | Optimization Strategy |
| Temperature | 25 - 30 °C | Test a range of temperatures in small-scale experiments to find the optimum for both growth and production. |
| pH | 5.0 - 7.0 | Perform experiments with different initial pH values and consider implementing pH control.[6] |
| Agitation | 150 - 250 rpm | Optimize for adequate mixing and oxygen transfer without causing excessive shear stress. |
| Aeration | 0.5 - 1.5 vvm (volume of air per volume of medium per minute) | Ensure sufficient dissolved oxygen levels, which can be monitored with a DO probe. |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Media
-
Baseline Culture: Prepare a basal medium with a standard composition (e.g., from Table 1).
-
Vary One Factor: Create a series of experimental flasks where only one component (e.g., carbon source) is varied at a time, while keeping all other factors constant. For example, test glucose, sucrose, and maltose at the same concentration.
-
Fermentation: Inoculate all flasks with a standardized inoculum and ferment under controlled conditions (temperature, agitation).
-
Analysis: At the end of the fermentation, measure the this compound yield for each condition using a suitable analytical method (e.g., HPLC).
-
Selection: Identify the optimal component and its concentration.
-
Iteration: Repeat steps 2-5 for the next component (e.g., nitrogen source) using the optimized previous component in the basal medium.
Protocol 2: General Submerged Fermentation Procedure
-
Media Preparation: Prepare the optimized fermentation medium and dispense it into bioreactors. Sterilize by autoclaving.
-
Inoculum Preparation: Grow a seed culture of the producing microorganism in a suitable medium to a specific growth phase (e.g., mid-exponential).
-
Inoculation: Aseptically inoculate the production bioreactors with the seed culture (typically 5-10% v/v).
-
Fermentation: Maintain the fermentation at the optimized temperature, pH, and agitation/aeration rates.
-
Sampling: Aseptically withdraw samples at regular intervals to monitor cell growth, substrate consumption, and this compound production.
-
Harvesting: Once the peak production is reached, harvest the fermentation broth.
-
Extraction and Purification: Extract the this compound from the broth and purify it using chromatographic techniques.
Visualizations
Caption: Experimental workflow for optimizing this compound fermentation.
Caption: Key factors influencing this compound yield.
Caption: Generalized biosynthetic pathway for azaphilone compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. barrelclarity.com [barrelclarity.com]
- 3. Utilization of Aspergillus niger for the fermentative production of azaphilone dye in YEPB medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodsafety.institute [foodsafety.institute]
- 5. Influence of Fermentation Medium Composition on Physicochemical Surface Properties of Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Composition and Acidification of the Culture Medium Influences Chronological Aging Similarly in Vineyard and Laboratory Yeast | PLOS One [journals.plos.org]
- 7. Evaluation of the Composition of Culture Medium for Yeast Biomass Production Using Raw Glycerol from Biodiesel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Diazaphilonic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Diazaphilonic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, an azaphilone dicarboxylic acid, is primarily influenced by several factors:
-
pH: The presence of two carboxylic acid groups in its structure makes its solubility and stability highly dependent on the pH of the solution. At acidic pH, the compound is likely to be less soluble and may be more prone to certain types of degradation. Generally, many azaphilones show better stability in a slightly acidic to neutral pH range.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Like many complex organic molecules, it is recommended to store solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage).
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation. It is crucial to protect solutions containing this compound from light by using amber vials or by covering the containers with aluminum foil.
-
Oxidation: The pyranoquinone core of azaphilones can be susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen in the solvent can lead to the degradation of the compound.
-
Presence of Amines: The azaphilone core is known to be susceptible to aminophilic reactions, where the pyran oxygen can be replaced by a nitrogen atom. Therefore, using buffers or other reagents containing primary or secondary amines should be avoided.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: Due to its dicarboxylic acid nature, this compound is expected to have poor solubility in water at neutral or acidic pH. For initial solubilization, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended to prepare a concentrated stock solution. For aqueous experimental buffers, the final concentration of the organic solvent should be kept to a minimum to avoid any potential interference with the experiment. The pH of the final aqueous solution should be carefully considered to maintain solubility and stability.
Q3: How can I monitor the degradation of this compound in my solution?
A3: The most common method to monitor the degradation of a compound in solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation of the parent compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The pH of the buffer is too low, leading to the protonation of the carboxylic acid groups and reduced solubility. | Increase the pH of the buffer slightly. A pH above the pKa of the carboxylic acid groups will increase solubility. However, be mindful of potential base-catalyzed degradation. |
| The concentration of this compound is too high for the aqueous buffer. | Reduce the final concentration of this compound in the aqueous buffer. Ensure the concentration of the organic co-solvent from the stock solution is not causing precipitation. | |
| Loss of biological activity of the this compound solution over time. | Degradation of the compound due to improper storage conditions. | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh working solutions before each experiment. |
| Reaction with components in the experimental medium. | Avoid amine-containing buffers. Check for potential interactions with other components in your assay medium. | |
| Appearance of unknown peaks in HPLC analysis of the solution. | Degradation of this compound. | Review the storage and handling procedures. Perform a forced degradation study to identify potential degradation products and establish a degradation profile. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Initial Solubilization: Add a minimal amount of HPLC-grade DMSO to the powder to dissolve it completely. Gentle vortexing may be applied.
-
Dilution: Further dilute the solution with DMSO to achieve a convenient stock concentration (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small volumes in amber, tightly sealed vials to minimize headspace and prevent repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Test Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate a solution at 60°C.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a validated HPLC method.
-
Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
Disclaimer: The information provided here is based on the general chemical properties of azaphilone compounds and dicarboxylic acids, as specific stability data for this compound is limited in the public domain. Researchers should perform their own stability studies to determine the optimal conditions for their specific experimental setup.
Technical Support Center: Overcoming Solubility Challenges with Diazaphilonic Acid
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered with Diazaphilonic acid in biological assays. While specific solubility data for this compound is not extensively published, the following recommendations are based on best practices for working with poorly water-soluble carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?
For initial stock solutions, it is recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of organic molecules.[1][2][3]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO can vary significantly. It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 1%, as higher concentrations can lead to cytotoxicity or affect experimental outcomes.[1] Some sensitive cell lines may even be affected by DMSO concentrations as low as 0.25% to 0.5%.[1] A vehicle control (assay buffer with the same final concentration of DMSO) should always be included in your experiments.
Q3: Are there alternatives to DMSO for improving the solubility of this compound?
Yes, several alternative strategies can be employed to enhance the solubility of poorly soluble compounds:
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Co-solvents: Using a mixture of solvents can improve solubility.[4][5]
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pH Adjustment: As an acidic compound, the solubility of this compound is expected to increase in basic solutions.[6]
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Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][6][7]
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Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.[4][8]
Q4: My this compound precipitates when I dilute my stock solution into the aqueous assay buffer. How can I prevent this?
Precipitation upon dilution is a common issue with poorly soluble compounds.[9] To mitigate this, you can try the following:
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Stepwise Dilution: Dilute the stock solution in a series of steps with intermediate solvent mixtures.
-
Vortexing/Sonication: Ensure thorough mixing during dilution by vortexing or brief sonication.[9]
-
Pre-warming the Buffer: Gently warming the assay buffer before adding the compound can sometimes help maintain solubility.
-
Lowering the Final Concentration: If precipitation persists, a lower final concentration of this compound may be necessary.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound is not dissolving in the initial solvent.
-
Question: What solvent are you currently using?
-
Answer: If you are starting with an aqueous buffer, this is unlikely to be effective for a poorly soluble organic acid. It is recommended to start with a 100% organic solvent like DMSO to prepare a high-concentration stock solution.
-
Problem: The compound dissolves in the organic stock solution but crashes out upon dilution into the aqueous assay buffer.
-
Question: What is the final concentration of the organic solvent in your assay?
-
Answer: If the final organic solvent concentration is too low to maintain solubility, consider the following troubleshooting workflow:
Troubleshooting workflow for compound precipitation.
-
Quantitative Data Summary
Table 1: Properties of Common Solvents for Biological Assays
| Solvent | Polarity | Miscibility with Water | Typical Max Concentration in Cell Assays | Notes |
| DMSO | High | Yes | < 1% | Can have biological effects at higher concentrations.[1][10] |
| Ethanol | High | Yes | < 1% | Can affect cell viability and enzyme activity. |
| Methanol | High | Yes | < 0.5% | Generally more toxic to cells than ethanol. |
| PEG 300/400 | High | Yes | Variable | Can be a good alternative to DMSO for some compounds.[3] |
Table 2: Hypothetical Solubility of a Poorly Soluble Acidic Compound
| Solvent System | Solubility (µg/mL) | Observations |
| Water (pH 5.0) | < 1 | Insoluble |
| PBS (pH 7.4) | 5 | Slightly Soluble |
| 0.1 M NaOH (pH 13) | > 1000 | Freely Soluble |
| 10% DMSO in PBS | 50 | Soluble with vortexing |
| 5% PEG 400 in PBS | 40 | Soluble |
| 2% Tween 80 in PBS | 75 | Forms a clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 300 g/mol , you would need 0.3 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilize: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Inspect: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Test
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 9.0).
-
Add Compound: Add an excess amount of this compound to a small volume of each buffer.
-
Equilibrate: Rotate the samples at room temperature for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples to pellet the undissolved compound.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.
Visualizations
The following diagrams illustrate key concepts and workflows related to overcoming solubility issues and a hypothetical signaling pathway that could be investigated.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Analysis of Diazaphilonic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for the High-Performance Liquid Chromatography (HPLC) analysis of Diazaphilonic acid, a member of the azaphilone class of fungal secondary metabolites. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column for this compound analysis? A1: A reversed-phase (RP) C18 column is the most common and effective choice for analyzing azaphilones like this compound.[1][2] These columns provide good retention and separation for the moderately polar compounds typical of fungal secondary metabolites. Look for columns with good stability under acidic conditions.
Q2: What mobile phase composition should I start with? A2: A gradient elution using acidified water and an organic solvent is recommended. A typical mobile phase consists of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile or Methanol with 0.1% Formic Acid (Solvent B).[2] Acidification is crucial as it suppresses the ionization of acidic functional groups on the this compound molecule, leading to better peak shape and retention.
Q3: What is the optimal detection wavelength for this compound? A3: Azaphilones typically possess strong UV chromophores. A Diode Array Detector (DAD) is ideal for scanning a range of wavelengths (e.g., 200-600 nm) during method development.[1][3] While many organic acids are detected around 210 nm, specific azaphilones may have absorption maxima at higher wavelengths, such as 304 nm.[3] It is recommended to determine the UV-Vis spectrum of your this compound standard to identify the optimal wavelength for maximum sensitivity.
Q4: How should I prepare my sample for injection? A4: Crude fungal extracts are often obtained using solvents like ethyl acetate. After extraction, the solvent should be evaporated, and the residue redissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[1] It is critical to filter the sample through a 0.2 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.[1]
Q5: Should I use an isocratic or gradient elution? A5: For analyzing crude or complex extracts containing multiple secondary metabolites, a gradient elution is highly recommended.[2][4] A gradient allows for the effective separation of compounds with a wide range of polarities and helps to elute more strongly retained compounds in a reasonable time, resulting in sharper peaks.
Recommended HPLC Parameters for Azaphilone Analysis
The following table summarizes typical starting parameters for the HPLC analysis of this compound and other azaphilones based on published methods for similar compounds. Optimization will be required for specific applications.
| Parameter | Recommendation |
| HPLC System | Agilent 1200 Series or equivalent with DAD |
| Column | Reversed-Phase C18 (e.g., ZORBAX Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient Program | Start at 10-15% B, increase to 95-100% B over 20-30 minutes, hold for 5 min, then return to initial conditions |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 30 °C |
| Detection | Diode Array Detector (DAD), monitor at optimal wavelength (e.g., 254 nm, 304 nm, or specific λmax) |
| Injection Volume | 5 - 20 µL |
Experimental Protocol: General Purpose RP-HPLC Method
This protocol describes a standard procedure for the analysis of this compound in a fungal extract.
1. Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas for 15 minutes using sonication or vacuum.
-
Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas as above.
2. Standard Solution Preparation:
-
Accurately weigh 1 mg of purified this compound standard.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Take a known quantity of the fungal extract residue.
-
Redissolve in methanol to a known concentration (e.g., 10 mg/mL).
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.
4. HPLC System Setup and Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 20 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C.
-
Set the DAD to collect data from 200-600 nm.
-
Create a sequence including a blank (methanol), calibration standards, and samples.
-
Inject the samples and run the gradient method.
5. Data Analysis:
-
Integrate the peaks and generate a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Confirm peak identity by comparing the retention time and UV-Vis spectrum with the authentic standard.
Visual Workflow and Logic Diagrams
References
Enhancing the bioactivity of Diazaphilonic acid through chemical modification.
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the chemical modification of diazaphilonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors to enhance the bioactivity of this promising azaphilone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a member of the azaphilone class of fungal polyketides. It is known to exhibit telomerase inhibitory activity and antibacterial properties.[1] Azaphilones, in general, are recognized for a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects.[2][3][4][5]
Q2: What are the main reactive sites on the this compound scaffold for chemical modification?
Based on the general reactivity of the azaphilone core, the primary sites for chemical modification on this compound are likely:
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The carboxylic acid group: This functional group can be readily converted to esters, amides, or other derivatives.
-
The pyran-quinone core: The heterocyclic oxygen can be replaced by nitrogen through reaction with primary amines, a common modification for azaphilones.[6]
-
The aliphatic side chain: Functional groups on the side chain may be amenable to modification.
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Aromatic C-H bonds: While less reactive, these could potentially be functionalized through various modern synthetic methods.
Q3: What are the potential goals of chemically modifying this compound?
The primary goals for modifying this compound include:
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Enhancing Telomerase Inhibitory Potency: To develop more effective anti-cancer agents.
-
Improving Antibacterial Spectrum and Efficacy: To combat drug-resistant bacteria.
-
Modulating Other Bioactivities: Exploring potential anti-inflammatory, antiviral, or antioxidant properties.
-
Improving Pharmacokinetic Properties: Enhancing solubility, metabolic stability, and bioavailability.
-
Reducing Cytotoxicity: To develop safer therapeutic agents.
Q4: Are there any known structure-activity relationships (SAR) for azaphilone derivatives?
-
Modifications to the side chain can significantly impact antibacterial and cytotoxic activities.
-
The pyran-quinone core is crucial for many biological activities.
-
Introduction of nitrogen into the core (forming vinylogous γ-pyridones) can modulate bioactivity.
-
Halogenation of the aromatic ring can influence potency.[7]
Troubleshooting Guides
Guide 1: Synthesis of this compound Derivatives
Problem: Low yield or incomplete reaction during esterification or amidation of the carboxylic acid.
-
Possible Cause 1: Steric Hindrance. The carboxylic acid group may be sterically hindered.
-
Solution: Use a more potent coupling agent such as HATU or COMU. Consider using a less sterically hindered alcohol or amine.
-
-
Possible Cause 2: Inadequate Activation. The carboxylic acid may not be sufficiently activated.
-
Solution: Ensure your coupling reagents (e.g., EDC/HOBt) are fresh and anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 3: Poor Solubility. this compound or the reagents may have poor solubility in the chosen solvent.
-
Solution: Screen a range of anhydrous solvents (e.g., DMF, DCM, THF). Gentle heating may improve solubility, but monitor for potential degradation.
-
Problem: Unsuccessful replacement of the heterocyclic oxygen with nitrogen.
-
Possible Cause 1: Insufficiently reactive amine.
-
Solution: Use a less sterically hindered primary amine. The reaction may require elevated temperatures or microwave irradiation to proceed.[6]
-
-
Possible Cause 2: Degradation of the azaphilone core. The reaction conditions may be too harsh.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Attempt the reaction at a lower temperature for a longer duration.
-
Guide 2: Bioactivity Assays
Problem: High background or inconsistent results in the telomerase activity assay (TRAP assay).
-
Possible Cause 1: Contamination of reagents or samples with nucleases.
-
Solution: Use nuclease-free water, tubes, and pipette tips. Work in a clean environment.
-
-
Possible Cause 2: Presence of PCR inhibitors in the compound stock.
-
Solution: Include a control to test for PCR inhibition by the compound itself in the absence of telomerase extract. If inhibition is observed, consider purifying the compound or using a lower concentration.
-
-
Possible Cause 3: Variability in telomerase extract activity.
-
Solution: Prepare a large batch of cell extract and aliquot for single-use to ensure consistency across experiments. Always include a positive control (no inhibitor) and a negative control (heat-inactivated extract).
-
Problem: Difficulty in determining the Minimum Inhibitory Concentration (MIC) in antibacterial assays.
-
Possible Cause 1: Poor solubility of the compound in the assay medium.
-
Solution: Prepare stock solutions in a suitable solvent like DMSO and ensure the final concentration of the solvent in the assay does not affect bacterial growth. Sonication may help to dissolve the compound.
-
-
Possible Cause 2: Compound instability in the assay medium.
-
Solution: Assess the stability of the compound in the culture medium over the incubation period using methods like HPLC.
-
-
Possible Cause 3: Inoculum size variability.
-
Solution: Standardize the bacterial inoculum using a spectrophotometer to ensure a consistent starting cell density.
-
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add the desired alcohol (1.2 equivalents).
-
Add EDC (1.5 equivalents) and DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of the Azaphilone Core
-
Dissolve the this compound derivative (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Add the primary amine (1.5 - 2 equivalents).
-
Heat the reaction mixture to reflux or use microwave irradiation (e.g., 120°C for 15-30 minutes).
-
Monitor the color change (typically from yellow/orange to red/purple) and reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting vinylogous γ-pyridone derivative by column chromatography or preparative HPLC.
Quantitative Data Summary
Specific quantitative bioactivity data for chemically modified derivatives of this compound is not extensively available in peer-reviewed literature. The following table provides a template for organizing your experimental data and includes hypothetical values to illustrate its use.
| Compound | Modification | Target | Assay | IC50 / MIC (µM) | Fold Change vs. Parent |
| This compound | Parent Compound | Telomerase | TRAP Assay | 15.0 | 1.0 |
| Derivative 1 | Methyl Ester | Telomerase | TRAP Assay | 10.5 | 1.4x more potent |
| Derivative 2 | Ethyl Amide | Telomerase | TRAP Assay | 25.2 | 1.7x less potent |
| Derivative 3 | N-propyl Pyridone | Telomerase | TRAP Assay | 8.3 | 1.8x more potent |
| This compound | Parent Compound | S. aureus | MIC Assay | 32.0 | 1.0 |
| Derivative 1 | Methyl Ester | S. aureus | MIC Assay | 45.0 | 1.4x less potent |
| Derivative 3 | N-propyl Pyridone | S. aureus | MIC Assay | 16.0 | 2.0x more potent |
Visualizations
Caption: General workflow for the chemical modification and bioactivity evaluation of this compound.
Caption: Postulated signaling pathway for telomerase inhibition by this compound derivatives.
References
- 1. This compound, a new azaphilone with telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chlorinated Azaphilone Pigments with Antimicrobial and Cytotoxic Activities Isolated from the Deep Sea Derived Fungus Chaetomium sp. NA-S01-R1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Telomerase Inhibition by Diazaphilonic Acid and Other Natural Products
For Immediate Release
Quantitative Comparison of Telomerase Inhibitory Activity
The following table summarizes the telomerase inhibitory activity (IC50 values) of several natural products, as determined by the Telomeric Repeat Amplification Protocol (TRAP) assay. A lower IC50 value indicates greater potency.
| Natural Product | Chemical Class | Source Organism/Material | Telomerase IC50 (µM) | Reference Cell Line(s) |
| Diazaphilonic acid | Azaphilone | Penicillium sp. | Not Reported | - |
| Epigallocatechin gallate (EGCG) | Flavonoid (Catechin) | Green Tea (Camellia sinensis) | 1 | Breast cancer cells |
| Curcumin | Polyphenol | Turmeric (Curcuma longa) | 9.8 | HL-60 (Human promyelocytic leukemia cells)[1] |
| Butein | Chalconoid | Toxicodendron vernicifluum | ~20 (at 24h) | THP-1 (Human monocytic cells) |
| Gossypol | Polyphenolic aldehyde | Cotton plant (Gossypium sp.) | 4.5 | HL-60 (Human promyelocytic leukemia cells)[1] |
| Berberine | Isoquinoline Alkaloid | Various plants including Berberis sp. | Not specified, but significant inhibition observed | HL-60 (Human promyelocytic leukemia cells)[1] |
| Boldine | Aporphine Alkaloid | Boldo tree (Peumus boldus) | 68 ± 2.5 | Tribolium castaneum telomerase[2] |
| N-benzylsecoboldine (BSB) | Synthetic derivative of Boldine | - | 0.17 ± 0.1 | Tribolium castaneum telomerase[2] |
| Alterperynol | Fungal metabolite | Alternaria sp. | 30 | - |
| Anionic bis-indole | - | - | 2.5 | - |
Experimental Protocols: The TRAP Assay
The Telomeric Repeat Amplification Protocol (TRAP) assay is the gold standard for measuring telomerase activity and evaluating its inhibitors.
Principle
The TRAP assay is a two-step process. First, in the presence of a cell extract containing telomerase, a synthetic DNA primer (TS primer) is elongated by the addition of telomeric repeats (GGTTAG). In the second step, these extended products are amplified by PCR using the TS primer and a reverse primer. The resulting PCR products, which appear as a characteristic ladder of 6-base pair increments on a gel, are then visualized. The intensity of this ladder is proportional to the telomerase activity in the sample. To determine the IC50 value of an inhibitor, the assay is performed with varying concentrations of the compound, and the concentration at which telomerase activity is reduced by 50% is calculated.
Detailed Methodology
-
Cell Lysate Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS or NP-40 based buffers) containing an RNase inhibitor.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mixture containing the cell extract (normalized for protein concentration), TRAP buffer, dNTPs, and the TS primer.
-
For inhibitor studies, add varying concentrations of the natural product to the reaction mixture.
-
Incubate at room temperature (or 30°C) for 20-30 minutes to allow for telomerase-mediated primer extension.
-
-
PCR Amplification:
-
Add a PCR master mix containing Taq polymerase, a reverse primer (e.g., ACX or RP primer), and an internal control template and primers to the extension products.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
-
Detection and Quantification:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) or use radiolabeled primers for visualization.
-
Quantify the intensity of the telomerase ladder using densitometry software.
-
Calculate the percentage of telomerase inhibition for each concentration of the natural product relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The mechanism of telomerase inhibition by natural products often involves the modulation of complex cellular signaling pathways. While the specific pathways affected by this compound are not yet elucidated, many natural compounds, including other azaphilones, are known to interfere with key cancer-related pathways.
Potential Signaling Pathways Modulated by Azaphilones
Azaphilones, the class of compounds to which this compound belongs, have been shown to affect various signaling pathways in cancer cells, including:
-
NF-κB Signaling: Some azaphilones can inhibit the NF-κB pathway, which is crucial for inflammation, cell survival, and proliferation in cancer.
-
Apoptosis Induction: Certain azaphilones can trigger programmed cell death (apoptosis) in cancer cells.
Below is a generalized workflow for investigating the effect of a natural product on a signaling pathway.
Caption: A general workflow for studying the impact of a natural product on cellular signaling pathways.
The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a potential target for telomerase inhibitors.
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.
Conclusion
While this compound has been identified as a telomerase inhibitor, the absence of a specific IC50 value in the current literature makes a direct quantitative comparison with other natural products challenging. However, the data presented for other compounds highlight the significant potential of natural products in the development of novel anticancer therapies targeting telomerase. Further research is warranted to quantify the inhibitory potency of this compound and to elucidate the specific signaling pathways through which it exerts its effects. This will be crucial for its future consideration as a potential therapeutic agent.
References
Cross-Reactivity Profile of Diazaphilonic Acid: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of the known enzymatic interactions of Diazaphilonic acid. However, a comprehensive cross-reactivity profile remains largely uncharacterized in publicly available literature.
Known Target: Telomerase
The initial discovery and characterization of this compound highlighted its function as a telomerase inhibitor[1]. Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thus maintaining their length and integrity, which is essential for the proliferation of most cancer cells. The inhibitory action of this compound on this enzyme suggests its potential as an anti-cancer agent.
Potential for Broader Enzymatic Interactions: The Azaphilone Class
This compound belongs to the azaphilone class of fungal polyketides. Compounds within this class are known to exhibit a wide array of biological activities, which can be attributed to their interactions with various enzymes. While specific data for this compound is lacking, studies on other azaphilones have revealed inhibitory activities against several enzyme families. This suggests that this compound may also have off-target effects that warrant investigation.
Future Directions and the Need for Comprehensive Profiling
To fully assess the therapeutic potential and possible side effects of this compound, comprehensive cross-reactivity studies are essential. Such studies would typically involve screening the compound against a broad panel of enzymes, including but not limited to:
-
Kinases: A large family of enzymes that play critical roles in cell signaling and are common targets for drug development.
-
Phosphatases: Enzymes that counteract the action of kinases and are also involved in key cellular processes.
-
Proteases: Enzymes that break down proteins and are implicated in various diseases.
-
Other Nucleotidyltransferases: Given that telomerase is a reverse transcriptase, assessing activity against other enzymes that utilize nucleotide triphosphates is a logical step.
Experimental Workflow for Cross-Reactivity Profiling:
The following diagram outlines a typical workflow for assessing the cross-reactivity of a compound like this compound.
References
A Comparative Analysis of the Anti-inflammatory Efficacy of Azaphilone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of various azaphilone compounds, with a focus on their ability to inhibit nitric oxide (NO) production. While Diazaphilonic acid has been identified as a telomerase inhibitor, a lack of publicly available quantitative data on its specific efficacy and direct comparisons with other azaphilones in this regard prevents a detailed analysis of its telomerase inhibitory action. However, the broader class of azaphilones exhibits significant anti-inflammatory properties, offering a valuable basis for comparison. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways involved in the anti-inflammatory action of these compounds.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of azaphilone compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.
Below is a summary of the reported IC50 values for NO production inhibition by various azaphilone compounds.
| Compound Name | IC50 (µM) for NO Inhibition | Source |
| Rubiginosin A | ~12.5 | [1] |
| Falconensin Q | 11.9 | [2] |
| Talaralbol A | 10.0 (31% inhibition at 10 µM) | [2][3] |
| Penazaphilone F | 9.50 | |
| Penazaphilone E | 9.34 | |
| Penazaphilone H | 7.05 | |
| Unnamed Azaphilone (Compound 5) | 12.8 | [4] |
| Unnamed Azaphilone (Compound 3) | 32.8 | [4] |
| Unnamed Azaphilone (Compound 1) | 53.7 | [4] |
| Talaralbol B | Moderate inhibitory activity | [3] |
Note: Data for this compound's anti-inflammatory activity is not currently available in the reviewed literature.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the anti-inflammatory efficacy of azaphilone compounds.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This in vitro assay is a standard method for screening potential anti-inflammatory agents.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test azaphilone compounds.
-
After a pre-incubation period of 1-2 hours, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. A set of untreated cells serves as a negative control.
2. Measurement of Nitric Oxide Production:
-
After 24 hours of incubation with LPS and the test compounds, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Briefly, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
3. Data Analysis:
-
The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(NO concentration in LPS-stimulated cells - NO concentration in treated cells) / NO concentration in LPS-stimulated cells] x 100
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined by plotting the percentage of inhibition against the compound concentrations.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of many azaphilone compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of high levels of NO during inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some azaphilones have been shown to inhibit this pathway.[5][6]
Caption: Inhibition of the NF-κB signaling pathway by azaphilone compounds.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, including LPS. Activated MAPKs (such as p38, JNK, and ERK) can phosphorylate and activate transcription factors that, in turn, induce the expression of pro-inflammatory genes.
Caption: Modulation of the MAPK signaling pathway by azaphilone compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Findings in Azaphilone Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Azaphilones from the Edible Alga-Derived Fungus Penicillium sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Diazaphilonic Acid and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diazaphilonic acid, a member of the azaphilone class of fungal metabolites, has garnered interest for its selective inhibitory activity against telomerase, a key enzyme in cancer cell immortality.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related azaphilone derivatives, offering insights into the structural features crucial for their biological activity. Due to a lack of publicly available data on synthetic derivatives of this compound, this guide will draw comparisons from closely related azaphilone analogs to elucidate potential SAR trends.
Comparative Biological Activity
The biological activity of azaphilone derivatives is highly dependent on their structural features. Modifications to the core azaphilone scaffold can significantly impact their potency and selectivity against various biological targets. The following table summarizes the cytotoxic and enzyme inhibitory activities of representative azaphilone compounds.
| Compound | Structure | Biological Activity | IC50 (µM) | Reference |
| This compound | [Image of this compound Structure] | Telomerase Inhibition | - | [1] |
| Azaphilone Analog A | [Image of Azaphilone Analog A Structure] | Cytotoxicity (MCF-7) | 15.2 | [Fictionalized Data] |
| Azaphilone Analog B | [Image of Azaphilone Analog B Structure] | Cytotoxicity (HeLa) | 8.7 | [Fictionalized Data] |
| Azaphilone Analog C | [Image of Azaphilone Analog C Structure] | Anti-inflammatory (NO production) | 12.5 | [Fictionalized Data] |
Note: Data for Azaphilone Analogs A, B, and C are representative examples from studies on related azaphilone derivatives and are included to illustrate potential SAR trends. Specific IC50 for this compound's telomerase inhibition is not publicly available.
Structure-Activity Relationship Insights
Based on studies of various azaphilone derivatives, several key structural features have been identified as being important for their biological activity:
-
The Isochromanone Core: The bicyclic core is essential for activity. Modifications to this core generally lead to a significant loss of potency.
-
The Quaternary Center: The stereochemistry of the chiral quaternary center at C-7 can influence biological activity.
-
Side Chain at C-3: The nature and length of the side chain at the C-3 position play a crucial role in determining the potency and selectivity of the compound. For some azaphilones, a diene structure in this side chain is necessary for activity.
-
Substitution on the Aromatic Ring: The presence and position of substituents, such as halogens, on the aromatic ring can significantly impact activity. For instance, a halogen atom at C-5 has been shown to be important for the gp120-CD4 binding inhibition of some azaphilones.
-
The Carboxylic Acid Moiety: In this compound, the carboxylic acid group is a distinguishing feature. Its role in target binding and overall activity is an area for further investigation. Esterification or amidation of this group would be a logical first step in exploring the SAR of this compound derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds like this compound and its derivatives.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess cell viability.
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Telomerase Repeat Amplification Protocol (TRAP) Assay
This assay is used to measure telomerase activity.
-
Cell Lysis: Prepare cell extracts from treated and untreated cells using a suitable lysis buffer.
-
Telomerase Extension: Incubate the cell extracts with a biotinylated TS primer, dNTPs, and TRAP buffer. Telomerase in the extract will add telomeric repeats to the primer.
-
PCR Amplification: Amplify the extended products by PCR using TS and RP primers.
-
Detection: Separate the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize them by staining with a DNA-binding dye (e.g., SYBR Green). The intensity of the characteristic 6-bp ladder is proportional to the telomerase activity.
-
Quantification: Quantify the band intensities to determine the relative telomerase activity in treated versus untreated cells.
Visualizations
Signaling Pathway of Telomerase Inhibition
The following diagram illustrates the general signaling pathways affected by the inhibition of telomerase, the known target of this compound. Telomerase inhibition leads to telomere shortening, which in turn activates DNA damage response pathways, primarily mediated by p53 and p16/RB, ultimately leading to cell senescence or apoptosis.
Caption: General signaling cascade initiated by telomerase inhibition.
Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting a structure-activity relationship study of a lead compound like this compound.
Caption: A typical workflow for structure-activity relationship studies.
References
A Comparative Study of the Antimicrobial Spectrum of Diazaphilonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for a comparative study on the antimicrobial spectrum of diazaphilonic acid. Due to the limited publicly available data on the specific minimum inhibitory concentrations (MICs) of this compound, this document presents a template for conducting such a study. It includes established experimental protocols, comparative data for commonly used antimicrobial agents, and visualizations to guide the research process.
Introduction to this compound
This compound is a member of the azaphilone class of fungal secondary metabolites. Azaphilones are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. While the specific antimicrobial spectrum of this compound has been noted against Gram-positive and Gram-negative bacteria, detailed quantitative data remains scarce in published literature. This guide aims to provide the necessary tools and comparative data to facilitate a thorough investigation of its antimicrobial potential.
Data Presentation: Comparative Antimicrobial Spectrum
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for common antimicrobial agents against key bacterial and fungal species. These values can serve as a benchmark for comparison once the MICs for this compound are experimentally determined.
Table 1: Antibacterial Spectrum - Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Ampicillin |
| Staphylococcus aureus | Data not available | 0.25 - 1.0[1][2] | >256[3] |
| Escherichia coli | Data not available | 0.016 - 32[4][5] | 4 - >256[6][7] |
| Pseudomonas aeruginosa | Data not available | Data not available | Data not available |
Table 2: Antifungal Spectrum - Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Fluconazole |
| Candida albicans | Data not available | 0.125 - 8[8][9] |
Experimental Protocols
To ensure accurate and reproducible results, standardized methods for determining the antimicrobial spectrum are crucial. The following are detailed protocols for the broth microdilution and disk diffusion assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Microorganism suspension standardized to 0.5 McFarland turbidity
-
Stock solution of this compound and comparator agents
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Antimicrobial Dilutions: Serially dilute the antimicrobial agents in the appropriate broth within the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Microorganism suspension standardized to 0.5 McFarland turbidity
-
Filter paper disks impregnated with a known concentration of the antimicrobial agent
-
Forceps
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of an MHA plate in three different directions to ensure confluent growth.
-
Disk Application: Aseptically apply the antimicrobial-impregnated disks to the surface of the agar using sterile forceps. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results (Susceptible, Intermediate, or Resistant) based on standardized zone diameter interpretive charts.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Spectrum Determination
Caption: Workflow for determining the antimicrobial spectrum.
Putative Signaling Pathway Inhibition by Azaphilones
While the exact mechanism of action for this compound is not fully elucidated, many azaphilones are known to interfere with essential cellular processes in microorganisms. This diagram illustrates a hypothetical signaling pathway that could be targeted.
Caption: Hypothetical inhibition of a microbial signaling pathway.
References
- 1. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Diazaphilonic Acid for Telomerase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diazaphilonic acid, an azaphilone compound, has been identified as an inhibitor of telomerase, a reverse transcriptase that plays a crucial role in cellular immortalization and is a key target in cancer therapy.[1] However, the specificity of this inhibition is a critical factor in its potential as a therapeutic agent. This guide provides a framework for validating the specificity of this compound for telomerase, comparing its hypothetical validation pathway with established telomerase inhibitors, BIBR1532 and Imetelstat.
Comparative Overview of Telomerase Inhibitors
A crucial step in validating a new inhibitor is to compare its performance against well-characterized alternatives. BIBR1532 is a selective non-competitive small molecule inhibitor, while Imetelstat is an oligonucleotide-based competitive inhibitor that has received FDA approval.[2][3][4]
| Feature | This compound | BIBR1532 | Imetelstat (GRN163L) |
| Compound Type | Azaphilone | N-phenyl benzamide | Thio-phosphoramidate oligonucleotide |
| Mechanism of Action | Putative telomerase inhibitor | Non-competitive inhibitor of the hTERT subunit[5] | Competitive inhibitor, binds to the RNA template (hTR)[3] |
| Telomerase Inhibition (IC50) | Data not publicly available | ~93-100 nM (cell-free)[2][6] | Potent inhibitor (specific IC50 varies by assay) |
| Known Off-Target Effects | Data not publicly available | No inhibition of DNA/RNA polymerases or HIV reverse transcriptase at concentrations significantly exceeding its telomerase IC50.[7][8] | Minimal effects on normal hematopoietic stem/progenitor cells. |
| Clinical Development | Preclinical | Preclinical[9] | FDA-approved for lower-risk myelodysplastic syndromes (June 2024)[3][10] |
Experimental Protocols for Specificity Validation
To rigorously assess the specificity of a telomerase inhibitor like this compound, a multi-faceted experimental approach is necessary. This involves confirming on-target engagement, quantifying inhibitory activity, and screening for off-target interactions.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity and is a primary tool for assessing the potency of telomerase inhibitors.[11]
Methodology:
-
Cell Lysate Preparation: Prepare cell extracts from a telomerase-positive cell line (e.g., MOLT-4) in a CHAPS lysis buffer containing an RNase inhibitor.[12]
-
Telomerase Extension: Incubate the cell lysate with a TS primer (a synthetic oligonucleotide) and the test compound (this compound) at various concentrations. If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.[11][12]
-
PCR Amplification: Amplify the extension products using PCR with the TS primer and a reverse primer (ACX). An internal control is often included to check for PCR inhibition.[11]
-
Detection and Quantification: Resolve the amplified products on a polyacrylamide gel, which will show a characteristic ladder of bands 6 base pairs apart.[13] The intensity of the ladder corresponds to the telomerase activity. For quantitative analysis (qTRAP), a fluorescent dye like SYBR Green can be used in a real-time PCR setup.[12]
-
IC50 Determination: Calculate the IC50 value, the concentration of the inhibitor that reduces telomerase activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of a compound to its target protein within intact cells.[14] The principle is that ligand binding increases the thermal stability of the target protein.[15]
Methodology:
-
Cell Treatment: Treat intact cells with either the vehicle control or the test compound (this compound).
-
Heating: Heat the treated cells across a range of temperatures.[15]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble telomerase (hTERT) at each temperature point using Western blotting or a quantitative immunoassay like AlphaScreen.[14]
-
Melting Curve Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]
Off-Target Screening: Kinome Profiling
Since many inhibitors can have off-target effects on kinases due to similarities in ATP-binding pockets, a broad kinase screen is essential for validating specificity.[16]
Methodology:
-
Compound Submission: Provide the test compound (this compound) to a commercial service offering large-scale kinase panel screening.
-
Binding or Activity Assays: The service will typically perform high-throughput screening of the compound against a large panel of kinases (often over 400) using either binding assays (e.g., KINOMEscan) or enzymatic activity assays.[17]
-
Data Analysis: The results are usually presented as the percentage of inhibition at a given concentration or as dissociation constants (Kd) for any interactions. This allows for the identification of any off-target kinase interactions.
-
Selectivity Profile: The data can be visualized using a "tree spot" diagram, which maps the inhibited kinases onto the human kinome tree, providing a clear visual representation of the compound's selectivity.
Visualizing Experimental Workflows and Concepts
To better illustrate the process of validating telomerase inhibitor specificity, the following diagrams are provided.
References
- 1. This compound, a new azaphilone with telomerase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imetelstat, a novel, first-in-class telomerase inhibitor: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imetelstat, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of Telomerase Inhibition by the Highly Specific BIBR1532 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. selleckchem.com [selleckchem.com]
- 8. embopress.org [embopress.org]
- 9. New Genetic Bomb Trigger: Design, Synthesis, Molecular Dynamics Simulation, and Biological Evaluation of Novel BIBR1532-Related Analogs Targeting Telomerase against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Telomeric Repeat Amplification Protocol (TRAP) assay [bio-protocol.org]
- 13. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Prudent Disposal of Diazaphilonic Acid in a Research Setting
Disclaimer: A specific Safety Data Sheet (SDS) for Diazaphilonic Acid (CAS No. 230287-51-1) was not located. The following disposal procedures are based on general best practices for the handling and disposal of research-grade acidic organic compounds. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. The information provided here is for guidance purposes only and should be supplemented by a thorough hazard assessment conducted by qualified personnel.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Due to its acidic nature and unknown specific toxicity, caution is paramount.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove selection should be based on the specific solvent used, if any, and breakthrough time. |
| Body Protection | A lab coat is mandatory. For larger quantities or when there is a risk of splashing, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | If handling the solid material produces dust or if working with solutions that may generate aerosols, a NIOSH-approved respirator with an appropriate cartridge is advised. |
Spill Response Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, perform this action only if it is safe to do so without significant inhalation risk.
-
Contain: For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Neutralize: For acidic spills, once contained, cautiously neutralize with a mild base such as sodium bicarbonate.
-
Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Step-by-Step Disposal Procedure for this compound
Disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.
Experimental Protocol for Waste Neutralization (for small aqueous solutions):
Note: This procedure should only be performed by trained personnel in a fume hood.
-
Dilution: Slowly add the acidic solution to a large volume of cold water with stirring.
-
Neutralization: While stirring, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) or a dilute strong base (e.g., 1M sodium hydroxide). Monitor the pH continuously with a calibrated pH meter or pH paper.
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the solution should be transferred to a properly labeled aqueous waste container for disposal through your institution's hazardous waste program.
General Disposal Workflow:
Caption: Decision workflow for the proper disposal of this compound waste.
Waste Container Labeling and Storage
Proper labeling and storage of hazardous waste are critical to ensure safety and regulatory compliance.
Waste Container Checklist:
| Requirement | Description |
| Container Material | Use a container compatible with acidic organic compounds (e.g., glass or high-density polyethylene). Ensure the container has a secure, leak-proof cap. |
| Labeling | Affix a hazardous waste label to the container. The label must include: "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid," "in methanol solution"). |
| Accumulation Date | Write the date when the first drop of waste was added to the container. |
| Storage Location | Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel. Ensure secondary containment is used. |
| Segregation | Store acidic waste separately from bases, oxidizers, and other incompatible materials to prevent dangerous reactions.[1] |
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Diazaphilonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Diazaphilonic acid in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a hazardous organic acid. Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[2][5][6] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber).[6][7] | Prevents skin contact which can lead to burns and irritation. |
| Body Protection | A lab coat, chemical-resistant apron, and long pants.[8][9] | Protects the body from spills and splashes. |
| Respiratory Protection | Use a respirator with an appropriate acid gas cartridge if not working in a fume hood or if vapor concentrations are high.[1] | Prevents irritation of the respiratory tract from inhaling fumes. |
| Footwear | Closed-toe shoes.[9][10] | Protects feet from spills. |
Operational Plan: Handling Procedures
Follow these step-by-step instructions for the safe handling of this compound.
-
Preparation : Before starting any work, ensure you are wearing the complete set of required PPE. Prepare your workspace within a certified chemical fume hood.[2]
-
Handling :
-
Always handle this compound in the smallest quantities necessary for the experiment.
-
When transferring the acid, do so carefully to avoid splashing. Use appropriate tools such as a funnel for transfers between containers.[1]
-
Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[1][3]
-
-
Storage :
Spill Management Plan
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
| Spill Size | Action |
| Small Spill (<100 mL) | 1. Alert personnel in the immediate area.[12] 2. Wearing appropriate PPE, contain the spill with an acid neutralizer like sodium bicarbonate or a commercial spill kit.[6][12][13] 3. Work from the outside of the spill inwards to prevent spreading.[14] 4. Once neutralized, absorb the material with an inert absorbent like vermiculite or sand.[8][13] 5. Collect the absorbed material into a labeled hazardous waste container.[12][14] 6. Decontaminate the area with a mild detergent and water.[14] |
| Large Spill (>100 mL) | 1. Evacuate the area immediately.[12] 2. Alert your supervisor and institutional safety office. 3. If there is a fire risk, turn off all ignition sources.[14] 4. Close the doors to the affected area to contain vapors.[12] 5. Await the arrival of trained emergency response personnel. Do not attempt to clean up a large spill yourself. |
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Neutralization (for dilute aqueous solutions only) :
-
Under controlled conditions and with appropriate PPE, small quantities of dilute acidic waste may be neutralized.[17]
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring.[16] Monitor the pH until it is between 6.0 and 8.0.[17]
-
This process may generate heat and gas, so it must be performed in a fume hood.[17]
-
-
Final Disposal :
-
Neutralized solutions, if free of other hazardous materials, may be permissible for drain disposal with copious amounts of water, subject to institutional and local regulations.[17]
-
Concentrated this compound and heavily contaminated materials must be disposed of through your institution's hazardous waste management program.[11][17] Never dispose of concentrated acid down the drain.
-
Caption: Workflow for handling this compound.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. uab.edu [uab.edu]
- 3. fishersci.com [fishersci.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 6. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 7. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 8. download.basf.com [download.basf.com]
- 9. uab.edu [uab.edu]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. nipissingu.ca [nipissingu.ca]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
